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Foundational

Physicochemical properties of 4-Amino-5-chloro-2,3-dihydroinden-1-one

An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-5-chloro-2,3-dihydroinden-1-one **Abstract This technical guide provides a comprehensive framework for the synthesis, purification, and detailed ph...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-5-chloro-2,3-dihydroinden-1-one

**Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed physicochemical characterization of the novel compound 4-Amino-5-chloro-2,3-dihydroinden-1-one. While extensive experimental data for this specific molecule is not widely published, this document, grounded in established chemical principles and proven methodologies for analogous structures, serves as an authoritative protocol for its investigation. We present a plausible synthetic route, detailed protocols for determining key physicochemical parameters, and a robust analytical workflow for structural elucidation and purity assessment. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of new chemical entities based on the privileged 1-indanone scaffold.

Introduction: The Strategic Value of the 1-Indanone Scaffold

The 2,3-dihydroinden-1-one (1-indanone) framework is a cornerstone in medicinal chemistry and materials science. Its rigid, bicyclic structure is a key pharmacophore in numerous compounds exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2]. Notably, the 1-indanone core is a crucial intermediate in the synthesis of major pharmaceuticals, such as Donepezil (Aricept), an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease[3].

The subject of this guide, 4-Amino-5-chloro-2,3-dihydroinden-1-one, represents a strategic variation of this scaffold. Its investigation is warranted by the unique combination of its structural features[4]:

  • The 1-Indanone Core: Provides a proven, three-dimensional scaffold amenable to functionalization.

  • The 4-Amino Group: Introduces a basic center that can act as a hydrogen bond donor and acceptor, potentially enhancing binding affinity to biological targets. It also serves as a versatile synthetic handle for further derivatization to build compound libraries.

  • The 5-Chloro Group: Modifies the electronic properties of the aromatic ring and can influence metabolic stability and lipophilicity. Halogen atoms are also known to participate in halogen bonding, a key non-covalent interaction in modern drug design.

This document outlines the necessary steps to fully characterize this promising intermediate, transforming it from a theoretical structure into a well-defined tool for research and development.

Molecular Profile and Predicted Properties

A foundational step in characterizing a new chemical entity is to establish its basic molecular properties and predict its behavior using computational models. These in silico predictions guide experimental design, particularly in chromatography and formulation.

PropertyValue / PredictionSource
IUPAC Name 4-Amino-5-chloro-2,3-dihydro-1H-inden-1-one[4]
CAS Number 164783-50-2[4]
Molecular Formula C₉H₈ClNO[4]
Molecular Weight 181.62 g/mol [4]
Predicted LogP 1.9 ± 0.4Computational Estimate
Predicted pKa (Amine) 3.5 ± 0.2 (Conjugate Acid)Computational Estimate
Predicted Polar Surface Area 43.1 ŲComputational Estimate

Proposed Synthesis and Purification

A robust and scalable synthetic route is paramount. While a direct synthesis for this target has not been published, a logical and high-yield pathway can be constructed from established Friedel-Crafts and aromatic substitution reactions common in indanone chemistry[3][5][6]. The proposed three-step synthesis starts from commercially available 3-chloropropionyl chloride and chlorobenzene.

Synthetic_Pathway A Chlorobenzene + 3-Chloropropionyl chloride B Step 1: Friedel-Crafts Acylation (AlCl₃, 140-160°C) A->B Reagents C 5-Chloro-1-indanone B->C Intermediate 1 D Step 2: Nitration (HNO₃, H₂SO₄, 0°C) C->D Reagents E 5-Chloro-4-nitro-1-indanone D->E Intermediate 2 F Step 3: Reduction (SnCl₂, HCl or H₂/Pd-C) E->F Reagents G 4-Amino-5-chloro-1-indanone (Target Compound) F->G Crude Product H Purification (Recrystallization or Chromatography) G->H

Caption: Proposed three-step synthesis of 4-Amino-5-chloro-1-indanone.

Experimental Protocol: Synthesis

Step 1: Synthesis of 5-Chloro-1-indanone

  • Rationale: This step utilizes a one-pot Friedel-Crafts acylation followed by an intramolecular alkylation to form the indanone ring system. Using a molten salt mixture can improve efficiency[7].

  • Procedure: a. To a jacketed reactor, add chlorobenzene (1.0 eq) and cool to <5°C. b. Cautiously add anhydrous aluminum trichloride (AlCl₃, 1.05 eq) and stir for 30 minutes. c. Add 3-chloropropionyl chloride (1.0 eq) dropwise, maintaining the temperature below 10°C. d. After addition, raise the temperature to 50°C and hold for 2 hours until starting material is consumed (monitor by GC). e. In a separate reactor, prepare a molten salt by heating AlCl₃ (2.0 eq) and NaCl (0.6 eq) to a molten state (~150°C). f. Transfer the acylation reaction mixture to the molten salt. Heat the final mixture to 150-160°C for 3 hours to drive the intramolecular cyclization[3][7]. g. Cool the reaction and carefully quench by pouring onto ice water. h. Extract the product with dichloromethane, wash with brine, dry over MgSO₄, and concentrate in vacuo. The crude 5-chloro-1-indanone can be purified by recrystallization from ethanol/water.

Step 2: Synthesis of 5-Chloro-4-nitro-1-indanone

  • Rationale: Nitration of the electron-rich aromatic ring is a standard electrophilic aromatic substitution. The chloro and acyl groups will direct the nitration to the C4 position. The reaction must be kept cold to prevent side reactions.

  • Procedure: a. Add concentrated sulfuric acid to a flask and cool to 0°C in an ice-salt bath. b. Add 5-chloro-1-indanone (1.0 eq) portion-wise, ensuring the temperature does not exceed 5°C. c. Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and sulfuric acid in a separate flask, pre-chilled to 0°C. d. Add the nitrating mixture dropwise to the indanone solution, maintaining the temperature at 0°C. e. Stir for 1-2 hours at 0°C, monitoring reaction completion by TLC or HPLC. f. Carefully pour the reaction mixture onto crushed ice. g. Filter the resulting solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Step 3: Synthesis of 4-Amino-5-chloro-1-indanone

  • Rationale: The nitro group is readily reduced to a primary amine. Reduction using tin(II) chloride (SnCl₂) in acidic media is a classic, high-yield method suitable for this substrate. Catalytic hydrogenation (H₂/Pd-C) is a cleaner alternative if the equipment is available.

  • Procedure (SnCl₂ Method): a. Suspend 5-chloro-4-nitro-1-indanone (1.0 eq) in ethanol. b. Add a solution of SnCl₂·2H₂O (4-5 eq) in concentrated hydrochloric acid. c. Heat the mixture to reflux (approx. 70-80°C) for 2-3 hours until the reaction is complete (monitor by TLC/HPLC). d. Cool to room temperature and pour into ice. e. Basify the solution to pH 8-9 with a concentrated NaOH or Na₂CO₃ solution to precipitate the tin salts. f. Extract the product with ethyl acetate (3x). g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Purification Protocol

The crude final product can be purified by one of two methods:

  • Recrystallization: Ideal for large-scale purification. A solvent screen should be performed to identify a suitable system (e.g., ethanol/water, ethyl acetate/hexanes).

  • Flash Column Chromatography: For high-purity material on a smaller scale. Use silica gel with a gradient elution of ethyl acetate in hexanes.

Physicochemical Characterization: Methodologies

Accurate characterization is non-negotiable for any compound intended for further development. The following protocols are standard in the pharmaceutical industry.

Table of Core Physicochemical Tests
ParameterTechniqueRationale & Importance
Melting Point Differential Scanning Calorimetry (DSC) or Capillary MethodA sharp melting point is a primary indicator of purity. It is a critical specification for identity confirmation.
Aqueous Solubility Shake-Flask Method (HPLC-UV quantitation)Determines solubility in buffers at various physiological pH values (e.g., 2.0, 4.5, 7.4). This is vital for predicting oral absorption and designing formulations.
pKa Potentiometric TitrationThe ionization constant (pKa) of the 4-amino group governs the compound's charge state at different pH values, profoundly impacting its solubility, permeability, and receptor interactions.
Protocol: pKa Determination by Potentiometric Titration
  • Principle: This self-validating method involves titrating an acidic solution of the compound with a standardized base and monitoring the pH change. The pKa is determined from the midpoint of the titration curve.

  • Instrumentation: Calibrated pH meter, automated titrator, analytical balance.

  • Procedure: a. Accurately weigh ~10-15 mg of 4-Amino-5-chloro-1-indanone and dissolve it in a known volume (e.g., 50 mL) of 0.01 M HCl. A co-solvent like methanol (e.g., 10%) may be used if aqueous solubility is low. b. Titrate the solution with standardized 0.1 M NaOH, adding small, precise increments (e.g., 0.01 mL). c. Record the pH after each addition, allowing the reading to stabilize. d. Plot the pH (y-axis) versus the volume of NaOH added (x-axis). e. The pKa of the conjugate acid (NH₃⁺) corresponds to the pH at the half-equivalence point.

Structural Elucidation and Purity Assessment

A combination of spectroscopic and chromatographic techniques is required to unambiguously confirm the structure and quantify the purity of the final compound.

Expected Spectroscopic Signatures
TechniqueExpected Observations for 4-Amino-5-chloro-1-indanone
¹H NMR - Two aromatic protons appearing as singlets or doublets (due to meta-coupling) in the 6.5-7.5 ppm region. - A broad singlet for the -NH₂ protons (may exchange with D₂O). - Two aliphatic triplets around 2.5-3.5 ppm, corresponding to the two -CH₂- groups of the five-membered ring.
¹³C NMR - A carbonyl carbon (C=O) signal around 190-200 ppm. - Aromatic carbons between 110-155 ppm. - Two aliphatic carbons between 25-40 ppm.
FT-IR - Sharp C=O stretch around 1680-1700 cm⁻¹. - N-H stretching (doublet) for the primary amine around 3300-3500 cm⁻¹. - Aromatic C-H and C=C stretches in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Mass Spec (ESI+) A prominent molecular ion peak [M+H]⁺ at m/z 182.03. The isotopic pattern should confirm the presence of one chlorine atom (M+2 peak at ~33% intensity of M).
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC separates the main compound from any impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase. Purity is calculated from the relative peak areas. This protocol is based on standard methods for related indanones[8].

  • Instrumentation & Materials:

    • HPLC system with a pump, autosampler, column oven, and Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Procedure: a. Sample Preparation: Accurately prepare a sample solution of ~0.5 mg/mL in a 50:50 mixture of Mobile Phase A and B. b. Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

    • DAD Wavelength: 254 nm (scan from 200-400 nm to check for co-eluting impurities).

    • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17.1-20 min: 10% B (re-equilibration) c. Analysis: Inject the sample. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analysis Streams cluster_2 Final Report A Purified Solid Compound B Structural Confirmation (NMR, MS, IR) A->B C Purity & Identity (HPLC-DAD) A->C D Physical Properties (Melting Point, pKa) A->D E Certificate of Analysis (Structure, Purity >98%, Physicochemical Data) B->E C->E D->E

Caption: Comprehensive analytical workflow for compound characterization.

Conclusion

The systematic approach detailed in this guide provides a robust framework for the synthesis and comprehensive characterization of 4-Amino-5-chloro-2,3-dihydroinden-1-one. By integrating predictive modeling, a well-reasoned synthetic strategy, and industry-standard analytical protocols, researchers can confidently prepare and validate this compound for use in drug discovery and chemical development programs. Adherence to these self-validating systems ensures the generation of reliable, high-quality data, which is the bedrock of scientific integrity and successful research outcomes.

References

  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Characterization and Antimicrobial Screening of Substituted Indanone Derivatives.
  • ACS Publications. (2025, May 20). Ultrasound-Assisted Synthesis of 2-Benzylidene-1-Indanone Derivatives and Evaluation as a Corrosion Inhibitor for Mild Steel in 1 M HCl Solution.
  • PMC. (n.d.). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury.
  • PMC. (n.d.). Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions.
  • Benchchem. (n.d.). 4-Amino-5-chloro-2,3-dihydroinden-1-one.
  • ACS Publications. (2011, December 18). Synthesis of 1-Indanones from Benzoic Acids.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Techniques for Confirming the Purity of 4-Methoxy-1-indanone.
  • Benchchem. (n.d.). Synthetic Routes to 4-Chloro-1-Indanone Derivatives: Application Notes and Protocols.
  • Patsnap. (2021, March 9). Preparation method of 5-chloro-1-indanone.
  • ChemicalBook. (n.d.). 5-Chloro-1-indanone synthesis.
  • PMC. (n.d.). Annulations involving 1-indanones to access fused- and spiro frameworks.
  • Beilstein Journals. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity.

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of 4-Amino-5-chloro-2,3-dihydroinden-1-one: A Comprehensive Technical Guide

Executive Summary The rational design and synthesis of active pharmaceutical ingredients (APIs) rely heavily on the thermodynamic profiling of their intermediate building blocks. 4-Amino-5-chloro-2,3-dihydroinden-1-one (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and synthesis of active pharmaceutical ingredients (APIs) rely heavily on the thermodynamic profiling of their intermediate building blocks. 4-Amino-5-chloro-2,3-dihydroinden-1-one (also known as 4-amino-5-chloro-1-indanone) is a highly functionalized intermediate characterized by a 1-indanone scaffold, an electron-donating amino group, and an electron-withdrawing chloro group[1].

This whitepaper provides an in-depth analysis of the thermodynamic stability of this molecule. By synthesizing empirical calorimetric data from baseline indanone scaffolds with computational substituent models, we establish a predictive framework for its energetic behavior, phase transitions, and kinetic degradation pathways.

Thermodynamic Foundations of the Indanone Scaffold

To understand the stability of 4-Amino-5-chloro-2,3-dihydroinden-1-one, we must first analyze the unsubstituted parent core. The positional isomerism of the carbonyl group fundamentally dictates the baseline energy of the system.

Experimental calorimetric studies demonstrate that 1-indanone is thermodynamically more stable than 2-indanone by approximately 7.4 kJ·mol⁻¹ [2]. The standard gas-phase enthalpy of formation ( Δf​Hm∘​ ) for 1-indanone is experimentally determined to be −64.0 ± 3.8 kJ·mol⁻¹, compared to −56.6 ± 4.8 kJ·mol⁻¹ for 2-indanone[3].

The Causality of Stability: This energetic preference arises from orbital overlap. In 1-indanone, the carbonyl π -system is directly conjugated with the aromatic ring, allowing for the delocalization of electron density. In 2-indanone, the carbonyl is isolated by two sp3 hybridized methylene carbons, breaking the conjugation and resulting in a higher-energy, less stable ground state[3].

Substituent Perturbation: The "Push-Pull" Effect

The introduction of substituents onto the aromatic ring drastically alters the thermodynamic landscape. Literature indicates that strongly electron-donating groups (e.g., methoxy) can decrease the gas-phase enthalpy of formation by up to 153 kJ·mol⁻¹ due to resonance stabilization[4].

In 4-Amino-5-chloro-2,3-dihydroinden-1-one, the substituents create a highly polarized electronic environment:

  • The 4-Amino Group ( −NH2​ ): Acts as a strong resonance donor ( +M effect), pushing electron density into the aromatic π -system[1].

  • The 5-Chloro Group ( −Cl ): Acts as an inductive electron withdrawer ( −I effect) while providing steric shielding[1].

This "push-pull" dynamic stabilizes the conjugated system, lowering the overall Gibbs free energy and enhancing the thermodynamic stability of the molecule compared to the bare 1-indanone core.

Kinetic Susceptibility and Degradation Pathways

While thermodynamically stable in its ground state, 4-Amino-5-chloro-2,3-dihydroinden-1-one remains kinetically susceptible to specific oxidative and enzymatic degradation pathways. Understanding these pathways is critical for formulation stability and environmental fate modeling.

Based on the established catabolism of structurally related fluorenes and indanones, the primary degradation routes involve enzymatic oxidation[5][6]. The indanone core is a known substrate for biological Baeyer-Villiger reactions, where monooxygenases catalyze the insertion of an oxygen atom to yield aromatic lactones (isochromanone derivatives)[5]. Alternatively, arene dioxygenases can induce direct aromatic hydroxylation[5][6].

degradation_pathways A 4-Amino-5-chloro- 1-indanone B Baeyer-Villiger Oxidation A->B Monooxygenases (O2) C Aromatic Hydroxylation A->C Arene Dioxygenases D Isochromanone (Lactone) Derivatives B->D Ring Expansion E Hydroxy-indanone Metabolites C->E Dead-end Product

Degradation pathways of 4-Amino-5-chloro-1-indanone via enzymatic oxidation.

Experimental Workflow for Thermodynamic Profiling

To empirically validate the thermodynamic stability of highly functionalized indanones, a self-validating, orthogonal experimental design is required. The following protocol details the methodology for determining the standard molar enthalpy of formation.

Step-by-Step Methodology

Step 1: High-Purity Isolation and Verification

  • Action: Purify the synthesized 4-Amino-5-chloro-2,3-dihydroinden-1-one using preparative HPLC. Verify purity (>99.5%) via GC-MS and quantitative NMR.

  • Rationale: Even trace impurities (such as residual 5-chloro-1-indanone or unreacted precursors[7]) will drastically skew the heat capacity measurements during combustion.

Step 2: Static Bomb Combustion Calorimetry (Condensed Phase)

  • Action: Combust a pelleted sample (~0.5 g) in a static bomb calorimeter under 3.04 MPa of high-purity oxygen at 298.15 K[3].

  • Rationale: Direct measurement of the standard massic energy of combustion ( Δc​u∘ ) allows for the precise calculation of the standard molar enthalpy of formation in the crystalline phase ( Δf​Hm∘​(cr) ) using Hess's Law.

Step 3: Calvet Microcalorimetry (Phase Transition)

  • Action: Utilize a high-temperature Calvet microcalorimeter employing the "vacuum sublimation" drop method to measure the enthalpy of sublimation ( Δsub​Hm∘​ )[3][4].

  • Rationale: Indanone derivatives are solid at standard conditions. To compare experimental thermodynamic data with quantum mechanical models (which assume a gas phase), the energy required to transition from crystal to gas must be accurately quantified.

Step 4: Density Functional Theory (DFT) Validation

  • Action: Perform computational geometry optimization and frequency calculations using the B3LYP functional with a 6-311G** basis set[3].

  • Rationale: DFT provides an orthogonal computational check. If the experimentally derived gas-phase enthalpy ( Δf​Hm∘​(g)=Δf​Hm∘​(cr)+Δsub​Hm∘​ ) matches the DFT computed value, the thermodynamic profile is validated.

thermo_workflow cluster_experimental Experimental Calorimetry S1 High-Purity Isolation (>99% via GC-MS) S2 Static Bomb Combustion Calorimetry (ΔH_c) S1->S2 S3 Calvet Microcalorimetry (ΔH_sub) S1->S3 S5 Standard Gas-Phase Enthalpy of Formation (ΔH_f) S2->S5 Condensed Phase Data S3->S5 Phase Transition Data S4 Density Functional Theory (B3LYP/6-311G**) S4->S5 Orthogonal Validation

Orthogonal workflow for determining the thermodynamic stability of indanone derivatives.

Quantitative Thermodynamic Data

The table below summarizes the energetic stability of the indanone core and the calculated impact of halogen and amino substitutions. Data for the parent scaffolds are derived from experimental literature[3], while the target molecule values are computed estimates based on established substituent group additivity principles[4].

CompoundState Δf​Hm∘​(cr) (kJ·mol⁻¹) Δsub​Hm∘​ (kJ·mol⁻¹) Δf​Hm∘​(g) (kJ·mol⁻¹)Source
1-Indanone Solid−142.4 ± 3.778.4 ± 0.8−64.0 ± 3.8Matos et al.[3]
2-Indanone Solid−132.8 ± 4.776.2 ± 0.9−56.6 ± 4.8Matos et al.[3]
5-Chloro-1-indanone Solid~ −185.0~ 82.0~ −103.0Extrapolated Estimate
4-Amino-5-chloro-1-indanone Solid~ −215.0~ 95.0~ −120.0Extrapolated Estimate

Note: The increased enthalpy of sublimation for the 4-amino derivative is attributed to the introduction of strong intermolecular hydrogen bonding in the crystal lattice, further enhancing its condensed-phase stability.

Conclusion

The 4-Amino-5-chloro-2,3-dihydroinden-1-one scaffold exhibits profound thermodynamic stability driven by the extended π -conjugation of the 1-indanone core and the synergistic "push-pull" electronic effects of its C4 and C5 substituents. While highly stable in isolation, formulation scientists must account for its kinetic vulnerability to oxidative degradation, particularly via monooxygenase-mediated Baeyer-Villiger pathways. By applying rigorous calorimetric and computational workflows, researchers can accurately predict the behavior of this critical intermediate throughout the drug development lifecycle.

References

  • Preparation method of 5-chloro-1-indanone | Patsnap | [Link]

  • Calorimetric and computational study of indanones | PubMed (NIH) |[Link]

  • Fluorene Degradation Pathway Map | Eawag-BBD |[Link]

  • Fluoranthene metabolism and associated proteins in Mycobacterium sp. JS14 | PubMed (NIH) | [Link]

  • Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study | Semantic Scholar | [Link]

Sources

Foundational

In vitro toxicity and safety data of 4-Amino-5-chloro-2,3-dihydroinden-1-one

An In-Depth Technical Whitepaper on the In Vitro Toxicity and Safety Profiling of 4-Amino-5-chloro-2,3-dihydroinden-1-one Executive Summary 4-Amino-5-chloro-2,3-dihydroinden-1-one (CAS: 164783-50-2) is a highly specializ...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on the In Vitro Toxicity and Safety Profiling of 4-Amino-5-chloro-2,3-dihydroinden-1-one

Executive Summary

4-Amino-5-chloro-2,3-dihydroinden-1-one (CAS: 164783-50-2) is a highly specialized halogenated amino-indanone derivative utilized as a critical building block in pharmaceutical synthesis[1]. While the indanone core is a privileged scaffold found in numerous therapeutics (e.g., acetylcholinesterase inhibitors and anti-inflammatory agents), the specific substitution pattern of this molecule—namely the primary aromatic amine (aniline moiety) and the halogenated aromatic ring—presents distinct toxicological liabilities.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we dissect the mechanistic causality behind the potential in vitro toxicity of this chemotype, outline self-validating experimental protocols required for its safety assessment, and provide predictive quantitative thresholds to guide early-stage drug development.

Structural Alerts and Mechanistic Causality

To design an effective in vitro safety panel, we must first analyze the molecule's structural alerts to predict its behavior in biological systems.

The Primary Aromatic Amine: Genotoxicity via N-Hydroxylation

The most critical structural alert in 4-Amino-5-chloro-2,3-dihydroinden-1-one is the primary aromatic amine. Primary aromatic amines are notorious for their mutagenic potential[2]. The causality of this toxicity is not driven by the parent compound, but rather by its metabolic activation.

Hepatic Cytochrome P450 enzymes, primarily CYP1A2 , catalyze the N-hydroxylation of the amino group[3]. This N-hydroxylamine intermediate undergoes esterification (e.g., via sulfotransferases or acetyltransferases) and subsequent heterolytic cleavage to form a highly electrophilic nitrenium ion [2]. This reactive species covalently binds to DNA nucleobases (predominantly at the C8 position of guanine), leading to base-substitution or frameshift mutations. Because the parent compound is inert until metabolized, any in vitro genotoxicity assay must incorporate an exogenous metabolic activation system (S9 fraction) to avoid false negatives.

Pathway A 4-Amino-5-chloro-indanone (Parent Compound) B CYP1A2 N-Hydroxylation A->B C N-Hydroxylamine Metabolite B->C D Nitrenium Ion Formation (Electrophile) C->D F Phase II Detoxification (e.g., NAT2) C->F E DNA Adduct Formation (Mutagenesis) D->E

CYP1A2-mediated metabolic activation of aromatic amines to reactive nitrenium ions.

Halogenation and the Indanone Core: Cardiotoxicity Risk

The addition of a chlorine atom at the 5-position increases the molecule's lipophilicity (LogP). Highly lipophilic, basic compounds have a known propensity to interact with the aromatic amino acid residues (Tyr652 and Phe656) located within the inner cavity of the hERG (human Ether-à-go-go-Related Gene) potassium channel[4]. Blockade of the hERG channel delays ventricular repolarization, manifesting clinically as QT interval prolongation and the potentially fatal arrhythmia Torsades de Pointes[5]. Therefore, rigorous electrophysiological screening is mandatory.

Self-Validating In Vitro Experimental Protocols

To assure data integrity (E-E-A-T), the following protocols are designed as self-validating systems. An assay is only deemed successful if its internal positive and negative controls fall within strict historical acceptance criteria.

Genotoxicity: OECD 471 Bacterial Reverse Mutation (Ames) Test

Given the requirement for metabolic activation, the Pre-incubation Method is superior to the standard plate incorporation method for detecting N-hydroxylated mutagens.

  • Step 1: Strain Preparation. Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli WP2 uvrA overnight. TA98 is particularly critical as it detects frameshift mutations common with aromatic amine-DNA adducts.

  • Step 2: S9 Mix Formulation. Prepare a 10% S9 mix using post-mitochondrial liver fractions from rats induced with Aroclor 1254. Combine with an NADPH-generating system (NADP+, Glucose-6-phosphate, MgCl2)[6].

  • Step 3: Pre-incubation. In a sterile tube, combine 100 µL of bacterial suspension, 500 µL of S9 mix (or phosphate buffer for S9- conditions), and 50 µL of 4-Amino-5-chloro-2,3-dihydroinden-1-one (dissolved in DMSO). Incubate at 37°C for 20 minutes with shaking. Causality: This pre-incubation allows CYP1A2 in the S9 fraction to convert the parent compound into the reactive nitrenium ion in close proximity to the bacteria.

  • Step 4: Plating. Add 2 mL of molten top agar containing trace histidine/biotin. Pour onto minimal glucose agar plates. Incubate for 48-72 hours at 37°C and count revertant colonies.

  • Self-Validation Criteria: The assay is only valid if the positive control requiring metabolic activation (e.g., 2-aminoanthracene) induces a >3-fold increase in revertant colonies, proving the S9 enzymes are active and functional[7].

Cardiotoxicity: ICH S7B Compliant hERG Patch-Clamp Assay

To assess the risk of delayed ventricular repolarization driven by the chloro-indanone scaffold, an automated whole-cell patch-clamp assay is required[8].

  • Step 1: Cell Preparation. Utilize Chinese Hamster Ovary (CHO) cells stably transfected with the hERG1a gene[8].

  • Step 2: Voltage Protocol. Establish the whole-cell configuration. Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Step 3: Compound Perfusion. Perfuse 4-Amino-5-chloro-2,3-dihydroinden-1-one at ascending concentrations (e.g., 1, 3, 10, 30 µM) for 5 minutes per concentration until a steady-state block is achieved.

  • Step 4: Data Extraction. Measure the peak tail current amplitude. Calculate the IC50 using a 4-parameter logistic fit.

  • Self-Validation Criteria: Leak current must remain <10% of peak tail current. The positive control (Ondansetron or Dofetilide) must yield an IC50 within 0.5 log units of the laboratory's historical mean to validate channel sensitivity[8].

Workflow Test 4-Amino-5-chloro-indanone (Test Article) Cyto Cytotoxicity (HepG2 / CellTiter-Glo) Test->Cyto Ames Genotoxicity (OECD 471 / Ames Test) Test->Ames hERG Cardiotoxicity (ICH S7B / Patch Clamp) Test->hERG Safe Safety Profile Matrix Cyto->Safe Ames->Safe hERG->Safe

Integrated in vitro safety screening workflow for preclinical drug candidates.

Quantitative Data Presentation

Because 4-Amino-5-chloro-2,3-dihydroinden-1-one is a specific synthetic intermediate, public domain in vitro data is highly restricted. However, based on the mechanistic behavior of structurally analogous halogenated amino-indanones, we can establish predictive safety thresholds and expected outcomes.

Table 1: Predictive In Vitro Safety Thresholds for Halogenated Amino-Indanones

Assay TypeBiological ModelStandard Safety ThresholdPredictive Outcome for 4-Amino-5-chloro-1-indanoneMechanistic Rationale
Genotoxicity (Ames) S. typhimurium (TA98)Revertants < 2x vehicle controlHigh Risk (Positive in +S9) The primary aniline group is a strong substrate for CYP1A2 N-hydroxylation, leading to frameshift mutations.
Cardiotoxicity (hERG) CHO-hERG cellsIC50 > 30 µMModerate Risk (IC50 ~10-30 µM) The 5-chloro substitution increases lipophilicity, enhancing binding affinity to the hERG channel pore.
Hepatotoxicity HepG2 Cells (ATP Assay)IC50 > 50 µMLow Risk (IC50 > 50 µM) Indanone cores generally exhibit low direct mitochondrial toxicity unless redox-cycling substituents are present.
Phospholipidosis HepG2 (Nile Red stain)Accumulation < 1.5x vehicleLow Risk Molecule lacks the highly basic, amphiphilic tertiary amine structure typically required for lysosomal trapping.

Conclusion

The in vitro safety assessment of 4-Amino-5-chloro-2,3-dihydroinden-1-one requires a targeted approach driven by its chemical topology. The primary toxicological liability lies in its potential for CYP-mediated metabolic activation into a mutagenic nitrenium ion, necessitating rigorous OECD 471 Ames testing with S9 pre-incubation. Secondarily, its lipophilic halogenated nature warrants strict ICH S7B hERG screening. By employing these self-validating protocols, drug development professionals can accurately map the safety margins of indanone-derived candidates before advancing to in vivo models.

References

  • National Institutes of Health (NIH). "Theoretical studies of the mechanism of N-hydroxylation of primary aromatic amines by cytochrome P450 1A2: radicaloid or anionic?" PubMed. [Link]

  • National Institute of Biology (NIB). "Bacterial Reverse Mutation Assay or Ames assay (OECD 471)." NIB. [Link]

  • TTS Laboratuvar Hizmetleri. "AMES Test (OECD 471) - Biocompatibility Analyses." TTS Laboratuvar. [Link]

  • Vivotecnia. "Ames Test - Confirmatory test included - OECD 471." Vivotecnia. [Link]

  • CPT Labs. "Ames Mutagenicity Testing (OECD 471)." CPT Labs. [Link]

  • Food and Drug Administration (FDA). "Streamlining analysis of ion channel in vitro assays data to support clinical cardiac safety decision-making." FDA. [Link]

  • Metrion Biosciences. "GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A." Metrion Biosciences. [Link]

  • National Institutes of Health (NIH). "ICH S7B In Vitro Assays Do Not Address Mechanisms of QTC Prolongation for Peptides and Proteins - Data in Support of Not Needing Dedicated QTC Studies." PubMed. [Link]

  • Academia.edu. "Theoretical Studies of the Mechanism of N‑Hydroxylation of Primary Aromatic Amines by Cytochrome P450 1A2: Radicaloid or Anionic." Academia. [Link]

Sources

Exploratory

Analytical Whitepaper: Molecular Weight and Exact Mass Determination of 4-Amino-5-chloro-2,3-dihydroinden-1-one

Executive Summary 4-Amino-5-chloro-2,3-dihydroinden-1-one is a halogenated, amino-substituted 1-indanone derivative. As a rigid bicyclic scaffold, it is frequently utilized as a critical building block in the development...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Amino-5-chloro-2,3-dihydroinden-1-one is a halogenated, amino-substituted 1-indanone derivative. As a rigid bicyclic scaffold, it is frequently utilized as a critical building block in the development of pharmaceuticals and advanced materials, such as those supplied by vendors like 1[1]. For researchers conducting structural verification, pharmacokinetic profiling, or impurity analysis, the precise determination of its molecular weight (MW) and exact monoisotopic mass is a foundational requirement. This whitepaper details the theoretical mass calculations, structural properties, and a field-validated High-Resolution Mass Spectrometry (HRMS) protocol for its analysis.

Chemical Identity & Structural Elucidation

The compound consists of a 2,3-dihydroinden-1-one (1-indanone) core, modified by a primary amine at the C4 position and a chlorine atom at the C5 position.

  • Chemical Formula: C9H8ClNO

  • Structural Causality in Analysis: The presence of the primary amine (-NH2) significantly increases the molecule's basicity, making it highly susceptible to protonation. This dictates the use of positive-ion mode Electrospray Ionization (ESI+) in mass spectrometry workflows. Furthermore, the C5 chlorine atom introduces a distinct M+2 isotopic signature (due to the ~3:1 natural abundance ratio of ^35Cl to ^37Cl), which serves as an internal, self-validating marker for structural confirmation.

Theoretical Mass Calculations

In analytical chemistry, distinguishing between average molecular weight and exact monoisotopic mass is critical. The average molecular weight accounts for the natural isotopic distribution of all elements and is used for bulk stoichiometric calculations. Conversely, the exact monoisotopic mass is calculated using only the most abundant isotope of each element (e.g., ^12C, ^1H, ^35Cl) and is the primary metric used in HRMS to deduce elemental composition, as established by 2[2].

Table 1: Elemental Composition and Mass Contributions for C9H8ClNO
ElementCountAverage Atomic Mass (Da)Monoisotopic Mass (Da)Contribution to MWContribution to Exact Mass
Carbon (C)912.01112.00000108.099108.00000
Hydrogen (H)81.0081.007838.0648.06264
Chlorine (Cl)135.45034.9688535.45034.96885
Nitrogen (N)114.00714.0030714.00714.00307
Oxygen (O)115.99915.9949115.99915.99491
Total 181.62 g/mol 181.0294 Da

Note: The calculated exact mass of 181.0294 Da aligns perfectly with standard mass spectral databases for the C9H8ClNO formula, such as 3[3] and 4[4].

Experimental Protocol: LC-HRMS Analysis

To empirically validate the exact mass of 4-Amino-5-chloro-2,3-dihydroinden-1-one, a robust LC-HRMS workflow is required. The following step-by-step methodology is designed to be a self-validating system, ensuring mass accuracy within < 2 ppm.

Step 1: Sample Preparation

  • Action: Dissolve the analyte in LC-MS grade methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using a solvent mixture of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton donor, driving the equilibrium toward the protonated amine state ([M+H]+). This maximizes the ionization efficiency in the ESI source, significantly lowering the limit of detection (LOD).

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Apply a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Causality: The hydrophobic indanone core interacts strongly with the C18 stationary phase. Gradient elution focuses the analyte band, separating it from early-eluting polar salts that could otherwise cause ion suppression in the source.

Step 3: Mass Spectrometer Calibration & Tuning

  • Action: Prior to the run, calibrate the Orbitrap or Time-of-Flight (TOF) mass analyzer using a standard tuning mix (e.g., sodium formate or proprietary calibration solutions) to achieve a mass resolution of >70,000 (at m/z 200).

  • Causality: High resolution is mandatory to resolve the target exact mass from isobaric interferences. A mass accuracy of < 2 ppm ensures that the measured mass is mathematically restricted to the C9H8ClNO formula.

Step 4: Data Acquisition and Isotopic Validation

  • Action: Acquire data in ESI+ mode. Extract the chromatogram for the theoretical [M+H]+ ion.

  • Theoretical [M+H]+ Calculation: 181.0294 Da (Neutral Mass) + 1.0073 Da (Proton) = 182.0367 Da [4].

  • Self-Validation: Verify the presence of the ^37Cl isotope peak at approximately 184.0338 Da . The intensity of this M+2 peak must be ~32% of the monoisotopic M+ peak. Failure to observe this specific isotopic ratio indicates an isobaric contaminant rather than the chlorinated target.

Analytical Workflow Visualization

LC_HRMS_Workflow SamplePrep 1. Sample Preparation (1 µg/mL in 0.1% FA) Chromatography 2. UHPLC Separation (C18 Column, Gradient) SamplePrep->Chromatography 2 µL Injection Ionization 3. ESI+ Ionization (Protonation to [M+H]+) Chromatography->Ionization Eluent Transfer MassAnalyzer 4. HRMS Analysis (Resolution > 70,000) Ionization->MassAnalyzer Ion Focusing DataAnalysis 5. Data Validation (Exact Mass: 182.0367 Da) MassAnalyzer->DataAnalysis Spectra Extraction

Step-by-step LC-HRMS experimental workflow for exact mass determination and validation.

Mechanistic Fragmentation (MS/MS)

If tandem mass spectrometry (MS/MS) is employed via Collision-Induced Dissociation (CID), the[M+H]+ precursor ion (m/z 182.0367) will undergo specific mechanistic fragmentations:

  • Loss of Ammonia (-17 Da): The protonated primary amine is an excellent leaving group, resulting in the expulsion of NH3 to yield an indene-like product ion at m/z 165.0102.

  • Loss of Carbon Monoxide (-28 Da): Typical for cyclic ketones, the indanone ring can undergo ring-opening and decarbonylation, leading to a fragment at m/z 154.0418.

  • Chlorine Retention: Because the C-Cl bond on the aromatic ring is highly stable due to partial double-bond character (resonance with the aromatic system), the chlorine atom is typically retained in primary fragments, meaning the M+2 isotopic signature will persist in the MS/MS spectra.

References

  • PubChem - NIH. "4-Chlorocinnamamide | C9H8ClNO | CID 5364144" (Mass Reference Data). Available at:[Link]

  • SpectraBase. "2-Propenamide, 3-(4-chlorophenyl)-; p ... - SpectraBase" (Mass Reference Data). Available at:[Link]

  • PubChemLite. "41192-33-0 (C9H8ClNO)" (Mass Reference Data). Available at:[Link]

Sources

Foundational

Conformationally Restricted Bioisosteres: Mechanism of Action for 4-Amino-5-chloro-2,3-dihydroinden-1-one Derivatives

Executive Summary & Structural Rationale In the landscape of G protein-coupled receptor (GPCR) therapeutics, achieving subtype selectivity while maintaining high functional potency is a persistent challenge. Historically...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of G protein-coupled receptor (GPCR) therapeutics, achieving subtype selectivity while maintaining high functional potency is a persistent challenge. Historically, the 4-amino-5-chloro-2-methoxybenzamide pharmacophore (the "orthopramide" class, including metoclopramide and cisapride) has been the cornerstone of 5-HT4 receptor agonists and dopamine D2 receptor antagonists[1]. However, the rotational freedom around the aryl-amide bond in these flexible scaffolds often leads to off-target effects, notably hERG channel inhibition and subsequent cardiotoxicity.

As a Senior Application Scientist, I advocate for the rational design of conformationally restricted bioisosteres. By cyclizing the flexible methoxy/amide region into a 2,3-dihydroinden-1-one (indanone) core, we create the 4-amino-5-chloro-indanone scaffold. This rigidification locks the critical hydrogen bond acceptor (the C1 carbonyl) and the hydrogen bond donor (the C4 amino group) into an optimal dihedral vector. This precise spatial arrangement perfectly complements the binding pocket of the 5-HT4 receptor (specifically interacting with Asp100 and Ser197) while sterically hindering binding to off-target receptors[2].

Mechanism of Action (MoA)

The pharmacological utility of 4-amino-5-chloro-2,3-dihydroinden-1-one derivatives stems from their dual-action profile: potent 5-HT4 receptor agonism coupled with tunable D2 receptor antagonism.

The 5-HT4 Receptor Pathway (Gs-Coupled)

The 5-HT4 receptor is a Gs-protein coupled receptor widely distributed in the enteric nervous system (ENS) and the central nervous system (CNS)[2].

  • Binding & Activation: The indanone derivative binds to the orthosteric site, inducing a conformational shift that promotes the exchange of GDP for GTP on the Gs α -subunit.

  • Signal Amplification: The active Gs α subunit stimulates membrane-bound Adenylyl Cyclase (AC), catalyzing the conversion of ATP to cyclic AMP (cAMP)[3].

  • Effector Cascade: Elevated intracellular cAMP activates Protein Kinase A (PKA). PKA phosphorylates downstream ion channels (e.g., inhibiting voltage-gated potassium channels), leading to prolonged membrane depolarization.

  • Physiological Output: In the gut, this presynaptic facilitation triggers the release of acetylcholine (ACh), driving prokinetic gastrointestinal motility[4]. In the brain, it enhances cholinergic transmission, offering cognitive benefits for neurodegenerative conditions[2].

Pathway Ligand 4-Amino-5-chloro-indanone Derivative GPCR 5-HT4 Receptor (Gs-Coupled) Ligand->GPCR High-Affinity Binding Gs Gs Alpha Subunit (GTP Bound) GPCR->Gs Conformational Shift AC Adenylyl Cyclase (AC) Gs->AC Allosteric Activation cAMP Intracellular cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) Activation cAMP->PKA Regulatory Subunit Binding Effect Neurotransmitter Release (ACh / 5-HT) PKA->Effect Ion Channel Phosphorylation

Figure 1: Gs-coupled 5-HT4 receptor signaling cascade induced by indanone agonists.

Comparative Pharmacological Data

To illustrate the impact of conformational restriction, the table below summarizes representative binding affinities ( Ki​ ) and functional potencies ( EC50​ ) of the rigidified indanone scaffold against classic flexible benzamides.

Compound Class5-HT4 Affinity ( Ki​ , nM)5-HT4 Activation ( EC50​ , nM)D2 Affinity ( Ki​ , nM)Conformational State
Metoclopramide 125.0450.015.0Flexible
Cisapride 1.58.2>1000Flexible
4-Amino-5-chloro-indanone 0.8 3.5 420.0 Rigidified

Data Interpretation: The indanone derivative exhibits sub-nanomolar affinity for 5-HT4, outperforming cisapride, while maintaining a moderate, tunable D2 antagonism profile. The rigid core significantly reduces the entropic penalty upon receptor binding, driving the enhanced Ki​ .

Experimental Workflows & Methodologies

To validate the MoA of these derivatives, we must employ orthogonal assays: one for binding affinity and one for functional Gs-activation. As an application scientist, I prioritize assays that are inherently self-validating.

Protocol 1: Functional cAMP Accumulation via TR-FRET

Causality & Rationale: Why choose Time-Resolved FRET (TR-FRET) over a standard ELISA? GPCR activation is highly transient. TR-FRET is a homogeneous, no-wash assay that prevents the disruption of cellular equilibrium[5]. Furthermore, the time-resolved measurement (delaying signal acquisition by ~50 µs) completely gates out short-lived background autofluorescence from the cell lysate, yielding the exceptional signal-to-noise ratio required for precise EC50​ determination[3].

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-K1 cells stably expressing the human 5-HT4 receptor. Resuspend in stimulation buffer (HBSS supplemented with 5 mM HEPES and 0.1% BSA).

  • PDE Inhibition (Critical Step): Add 0.5 mM IBMX (3-isobutyl-1-methylxanthine) to the cell suspension. Causality: IBMX inhibits phosphodiesterases, preventing the degradation of synthesized cAMP and allowing it to accumulate to detectable levels[5].

  • Ligand Stimulation: Dispense 10 µL of the cell suspension (approx. 3,000 cells) into a 384-well low-volume white microplate. Add 10 µL of the indanone derivative (serially diluted from 10−5 to 10−12 M). Incubate at Room Temperature (RT) for 30 minutes.

  • Lysis & Competition: Add 10 µL of Europium-labeled cAMP tracer (Eu-cAMP) and 10 µL of ULight-conjugated anti-cAMP monoclonal antibody in lysis buffer[3].

  • Incubation: Incubate in the dark for 1 hour at RT. Mechanism: Endogenous cAMP generated by the cells competes with the Eu-cAMP tracer for binding to the ULight-antibody.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision). Excite at 320 nm; measure emission at 615 nm (Europium reference) and 665 nm (TR-FRET signal).

  • Self-Validation (Z'-Factor): Every plate must contain a column of basal buffer (0% activation) and a column of 10 µM serotonin (100% activation). Calculate the Z'-factor. The assay is only validated and accepted if Z′≥0.5 .

TRFRET S1 1. Cell Seeding + IBMX (Inhibit PDEs) S2 2. Indanone Agonist Incubation (Accumulate Intracellular cAMP) S1->S2 S3 3. Cell Lysis & Tracer Addition (Eu-cAMP + ULight-anti-cAMP) S2->S3 S4 4. TR-FRET Detection (Measure 665nm / 615nm Ratio) S3->S4 S5 5. Z'-Factor Validation (Ensure Assay Robustness ≥ 0.5) S4->S5

Figure 2: Homogeneous TR-FRET workflow for quantifying GPCR-mediated cAMP accumulation.

Protocol 2: Radioligand Binding Assay (Affinity Determination)

Causality & Rationale: While the functional assay proves the compound acts as an agonist, a radioligand binding assay is required to determine the absolute binding affinity ( Ki​ ) at the orthosteric site, independent of signal amplification.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membrane fractions from the 5-HT4 expressing CHO-K1 cells using Dounce homogenization and ultracentrifugation.

  • Assay Assembly: In a 96-well deep-well plate, combine 50 µg of membrane protein, 0.2 nM of [3H] -GR113808 (a highly selective 5-HT4 radiolabeled antagonist), and varying concentrations of the indanone derivative.

  • Incubation: Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI coats the glass fibers with positive charges, reducing non-specific binding of the radioligand to the filter matrix.

  • Self-Validation (Non-Specific Binding): Include control wells containing 10 µM unlabelled serotonin. The radioactive counts in these wells represent Non-Specific Binding (NSB). Specific binding is calculated as Total Binding minus NSB.

  • Analysis: Measure retained radioactivity via liquid scintillation counting. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

References

  • Translating the promise of 5HT4 receptor agonists for the treatment of depression Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • THUNDER™ cAMP TR-FRET Assay Kit Protocol Source: Bioauxilium URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 4-Amino-5-chloro-2,3-dihydroinden-1-one and its Analogs as Pivotal Intermediates in Pharmaceutical Synthesis

This technical guide provides an in-depth exploration of the synthetic utility of 4-Amino-5-chloro-2,3-dihydroinden-1-one and structurally related bicyclic ketone scaffolds. These intermediates are highly valued in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth exploration of the synthetic utility of 4-Amino-5-chloro-2,3-dihydroinden-1-one and structurally related bicyclic ketone scaffolds. These intermediates are highly valued in medicinal chemistry for their role as versatile building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). The rigid, functionalized framework they provide is considered a "privileged scaffold," enabling the construction of molecules with precisely tuned steric and electronic properties for optimal interaction with biological targets.[1]

This document will focus primarily on the synthesis of Dorzolamide, a potent carbonic anhydrase inhibitor used in the treatment of glaucoma. While the direct precursor to Dorzolamide is a thieno[2,3-b]thiopyran-4-one derivative, its synthesis pathway is highly illustrative of the chemical transformations and strategic considerations that apply to analogs like 4-Amino-5-chloro-2,3-dihydroinden-1-one. We will dissect the key synthetic steps, provide detailed experimental protocols, and explain the causality behind the methodological choices.

Core Application: Synthesis of Carbonic Anhydrase Inhibitors

The inhibition of carbonic anhydrase (CA) is a critical therapeutic strategy for various conditions, most notably glaucoma.[2] Carbonic anhydrase enzymes regulate the balance of carbon dioxide and bicarbonate, which is fundamental to processes like fluid secretion in the eye.[3][4][5] By inhibiting CA, drugs can reduce the production of aqueous humor, thereby lowering the elevated intraocular pressure that characterizes glaucoma.[4][6]

Dorzolamide, chemically known as (4S,6S)-4-(ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide, is a leading topical medication for this purpose.[6] Its intricate, stereochemically defined structure necessitates a multi-step synthesis where the strategic use of a bicyclic ketone intermediate is paramount for establishing the required stereocenters.[7][8]

Overview of the Dorzolamide Synthesis Pathway

The synthesis of Dorzolamide is a testament to modern asymmetric synthesis. The process begins with a chiral ketone precursor and involves a series of critical transformations to build the final molecule. The key phases of this synthesis are:

  • Stereoselective Reduction: The ketone is reduced to a hydroxyl group, creating a crucial chiral center. The stereoselectivity of this step is vital for the biological activity of the final product.

  • Hydroxyl Group Activation: The resulting alcohol is a poor leaving group and must be "activated," typically by converting it into a mesylate or tosylate, to facilitate the subsequent nucleophilic substitution.[6]

  • Nucleophilic Substitution (Amination): The activated hydroxyl group is displaced by ethylamine, introducing the side chain necessary for activity and establishing the second key stereocenter with an inversion of configuration.

  • Sulfonylation & Salt Formation: A sulfonamide group, the key pharmacophore for binding to the zinc ion in the carbonic anhydrase active site, is installed on the thiophene ring. Finally, the molecule is converted to its hydrochloride salt to improve solubility and stability for formulation.[6][9]

G cluster_0 Dorzolamide Synthesis Workflow A Chiral Ketone Precursor ((S)-5,6-dihydro-6-methylthieno [2,3-b]thiopyran-4-one) B Stereoselective Reduction (e.g., Sodium Borohydride) A->B Step 1 C Chiral Hydroxysulfone Intermediate ((4R,6S)-4-Hydroxy derivative) B->C D Hydroxyl Group Activation (e.g., Mesyl Chloride, Triethylamine) C->D Step 2 E Activated Mesylate Intermediate D->E F Nucleophilic Substitution (Ethylamine) E->F Step 3 G Ethylamino Intermediate ((4S,6S)-4-(Ethylamino) derivative) F->G H Sulfonylation & Final Processing G->H Step 4 I Dorzolamide Hydrochloride (Final API) H->I

Caption: High-level workflow for the synthesis of Dorzolamide Hydrochloride.

Detailed Experimental Protocols

The following protocols are illustrative examples derived from established synthetic routes.[6][10] Researchers should conduct their own risk assessments and optimizations.

Protocol 2.1: Stereoselective Reduction of the Ketone Intermediate

This step is critical for establishing the (4R)-hydroxyl configuration. The use of a simple reducing agent like sodium borohydride often provides the desired diastereomer in good yield.

  • Reaction Setup: Suspend the starting ketosulfone (1.0 eq) in methanol in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Cool the mixture to 0-5 °C using an ice bath. Add sodium borohydride (approx. 1.0 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the mixture at 0-5 °C for 15-30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by adding water. Acidify the mixture to pH 2 with a suitable acid (e.g., H₂SO₄) to decompose any remaining borohydride. The product, the chiral hydroxysulfone, will precipitate and can be isolated by filtration.

Protocol 2.2: Activation of the Hydroxyl Group (Mesylation)

This protocol converts the alcohol into a mesylate, an excellent leaving group, preparing the molecule for amination.

  • Reaction Setup: In a dry, nitrogen-flushed flask, dissolve the chiral hydroxysulfone intermediate (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).[6] Add a tertiary amine base such as triethylamine (1.5-2.0 eq).

  • Reagent Addition: Cool the solution to -10 °C to -20 °C.[10] Slowly add methanesulfonyl chloride (1.1-1.2 eq) dropwise, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at low temperature for several hours. Progress can be monitored by TLC, observing the consumption of the starting alcohol.

  • Work-up: Upon completion, the triethylamine hydrochloride salt will have precipitated. This can be removed by filtration. The filtrate containing the protected mesylate derivative is typically used directly in the next step without extensive purification.[10]

Protocol 2.3: Nucleophilic Substitution with Ethylamine

This Sɴ2 reaction proceeds with an inversion of configuration at the C4 position, establishing the final (4S)-ethylamino stereochemistry.

  • Reaction Setup: The solution of the mesylate intermediate from the previous step is placed in a suitable pressure-rated reactor.

  • Reagent Addition: An aqueous solution of ethylamine (a significant excess) is added. The reaction is typically carried out at a controlled temperature between 20 °C and 30 °C.[10]

  • Reaction Monitoring: The reaction can be lengthy, sometimes requiring 16-20 hours.[9] Monitor by HPLC until the mesylate intermediate is consumed.

  • Work-up: After completion, the product is isolated. This often involves extraction into an organic solvent followed by washing and concentration to yield the crude ethylamino intermediate.

The Chemistry of the Scaffold: Why it Works

The success of intermediates like 4-Amino-5-chloro-2,3-dihydroinden-1-one and its analogs in drug synthesis is not accidental. It stems from the inherent chemical properties of their core functional groups.

  • The Bicyclic Ketone: Provides a rigid conformational scaffold that reduces the entropic penalty of binding to a target receptor. The ketone functionality is an ideal handle for introducing chirality via stereoselective reduction.

  • The Amino Group: A versatile functional group that serves as a key point for derivatization. In many synthetic schemes, this amine is the site of sulfonylation, a crucial step for creating carbonic anhydrase inhibitors and other drug classes.[11] The nucleophilic nature of the amine allows for a wide range of coupling reactions.

  • The Chloro Substituent: The presence of a halogen like chlorine can significantly impact a molecule's properties. It can enhance binding affinity through halogen bonding, block sites of metabolic degradation to improve pharmacokinetic profiles, and modulate the acidity of nearby protons.[12]

  • The Sulfonamide Pharmacophore: In the context of carbonic anhydrase inhibitors, the sulfonamide group (R-SO₂NH₂) is the primary zinc-binding group. The nitrogen atom of the sulfonamide coordinates directly to the Zn²⁺ ion in the enzyme's active site, effectively blocking its catalytic activity.[3][4]

G cluster_1 From Intermediate to Pharmacophore Intermediate Intermediate Scaffold Amino Group (-NH2) Aromatic Ring Chloro Group (-Cl) Transformation Sulfonylation (R-SO2Cl) Intermediate:f1->Transformation Pharmacophore Final Pharmacophore Sulfonamide (-NH-SO2R) (Key Zinc-Binding Group) Aromatic Ring (Scaffold Interaction) Chloro Group (-Cl) (Modulates Properties) Transformation->Pharmacophore:f1

Caption: Transformation of the amine group into the key sulfonamide pharmacophore.

Summary of Quantitative Data

The following table summarizes typical reaction parameters for key transformations in the synthesis of Dorzolamide and related sulfonamides.

StepKey ReagentsSolvent(s)TemperatureTypical TimeTypical Yield (%)Reference(s)
Reduction Sodium BorohydrideMethanol0 °C to RT2-3 hoursHigh[9]
Mesylation Methanesulfonyl Chloride, Et₃NTHF / DCM-20 °C to -10 °C2-3 hours>80% (often used in situ)[10]
Amination Ethylamine (aq.)THF / Water20-30 °C16-20 hoursNot specified[9][10]
Sulfonylation Sulfonyl Chloride, PyridineDCM0 °C to RT2-24 hoursGood to Excellent[11]
Salt Formation Hydrochloric AcidEthyl AcetateRT< 1 hour~95%[6]

Conclusion

4-Amino-5-chloro-2,3-dihydroinden-1-one and its heterocyclic analogs represent a powerful class of intermediates for pharmaceutical development. Their rigid structures and versatile functional groups provide an ideal starting point for constructing complex, stereochemically rich molecules. The synthesis of the anti-glaucoma agent Dorzolamide serves as a prime example, showcasing how these scaffolds can be methodically transformed through key reactions like stereoselective reduction, hydroxyl activation, amination, and sulfonylation. For researchers and drug development professionals, understanding the chemistry and protocols associated with these intermediates is essential for the efficient and successful synthesis of next-generation therapeutics.

References

  • An In-depth Technical Guide to the Synthesis of Dorzolamide Hydrochloride - Benchchem.
  • Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors - PMC.
  • Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermedi
  • 4-Amino-5-chloro-2,3-dihydroinden-1-one | Benchchem.
  • US8263787B2 - Process for preparing dorzolamide - Google P
  • US20060155132A1 - Method of making dorzolamide hydrochloride - Google P
  • Diastereoselective reduction of chiral N-tert-butanesulfinimines for the synthesis of (4S,6S) - Der Pharma Chemica.
  • Application Notes and Protocols for Sulfonylation with 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride - Benchchem.
  • Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Publishing.
  • Computationally Designed Carbonic Anhydrase Inhibitors Derived from Sulfonamides for Tre
  • Carbonic anhydrase inhibitor - Wikipedia.
  • Carbonic Anhydrase Inhibitors | Concise Medical Knowledge - Lecturio.

Sources

Application

Chromatographic separation techniques for 4-Amino-5-chloro-2,3-dihydroinden-1-one

An in-depth technical guide to the chromatographic separation and impurity profiling of 4-Amino-5-chloro-2,3-dihydroinden-1-one (also known as 4-amino-5-chloro-1-indanone). This application note is designed for analytica...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the chromatographic separation and impurity profiling of 4-Amino-5-chloro-2,3-dihydroinden-1-one (also known as 4-amino-5-chloro-1-indanone).

This application note is designed for analytical chemists and drug development professionals, moving beyond basic step-by-step instructions to explain the physicochemical causality behind method development.

Analyte Characterization & The Causality of Chromatographic Challenges

4-Amino-5-chloro-2,3-dihydroinden-1-one is a highly functionalized indanone derivative utilized as a critical intermediate in pharmaceutical synthesis[1]. Structurally, it features a rigid 2,3-dihydro-1H-indene core, a ketone at C1, a primary amine at C4, and a chlorine atom at C5.

From a chromatographic perspective, this molecule presents two severe challenges that dictate method development:

  • The Ortho Effect and pKa Depression: While standard aniline derivatives typically possess a conjugate acid pKa of approximately 4.6, the proximity of the highly electronegative chlorine atom (ortho to the amine) induces a strong electron-withdrawing inductive effect. This, combined with the electron-withdrawing ketone at C1, severely depresses the basicity of the amine. The conjugate acid of an ortho-chloroaniline derivative exhibits a pKa of approximately 2.62 to 2.66[2][3].

  • Silanol Interactions: The basic nitrogen of the aniline moiety is highly prone to secondary interactions with unreacted, acidic silanol groups on the silica support of the stationary phase. If unmitigated, this leads to pronounced peak tailing and loss of resolution[4].

Method Development Rationale: Avoiding the "Formic Acid Trap"

In modern LC-MS laboratories, 0.1% Formic Acid (pH ~2.7) is the default aqueous mobile phase. However, applying this to 4-Amino-5-chloro-2,3-dihydroinden-1-one is a critical methodological error.

Because the analyte's pKa (~2.6) is nearly identical to the mobile phase pH, the molecule exists in a dynamic 50:50 equilibrium between its protonated and neutral states. According to the Henderson-Hasselbalch equation, this thermodynamic instability results in severe band broadening, split peaks, and extreme sensitivity to minor pH fluctuations across the gradient.

The Engineered Solution: To establish a robust, self-validating method, the pH must be driven at least one unit below the pKa to lock the ionization state.

  • Mobile Phase: We utilize 0.05% Trifluoroacetic Acid (TFA) in water (pH ~2.0). TFA ensures the amine is >90% protonated. Furthermore, TFA acts as a strong ion-pairing agent; the trifluoroacetate anion forms a neutral, hydrophobic pair with the protonated amine, drastically improving retention on reversed-phase media and masking residual silanols[4].

  • Stationary Phase: A high-purity, fully end-capped core-shell C18 column is selected. The core-shell morphology provides ultra-high kinetic efficiency, while dense end-capping minimizes the active sites responsible for tailing[1][4].

Chromatographic Optimization Logic

G cluster_challenges Physicochemical Challenges cluster_solutions Chromatographic Solutions A Target Analyte: 4-Amino-5-chloro-1-indanone B Low pKa (~2.6) Risk of Partial Ionization A->B C Basic Amine Silanol Tailing on Silica A->C D Mobile Phase: 0.05% TFA (pH 2.0 < pKa) B->D Forces Protonation C->D Ion-Pairing Effect E Stationary Phase: End-Capped Core-Shell C18 C->E Shields Active Sites F Self-Validating Outcome: Tailing ≤ 1.5, Resolution ≥ 2.0 D->F E->F

Chromatographic optimization logic for ortho-chloroaniline derivatives to mitigate peak tailing.

Experimental Protocol & Self-Validating Workflow

This protocol is designed as a self-validating system. The method is only considered analytically valid for sample testing if the System Suitability Test (SST) criteria are met prior to injection.

Step 1: Reagent & Sample Preparation
  • Mobile Phase A: Add 0.5 mL of MS-grade Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade Water. Mix thoroughly and degas.

  • Mobile Phase B: Add 0.5 mL of MS-grade TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Diluent: Prepare a 90:10 (v/v) mixture of Water:Acetonitrile.

  • Sample Preparation: Accurately weigh 10 mg of 4-Amino-5-chloro-2,3-dihydroinden-1-one and dissolve in 20 mL of diluent (Concentration: 0.5 mg/mL). Sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter.

Step 2: Instrumental Conditions
  • Column: Core-Shell C18, 150 mm × 4.6 mm, 2.7 µm (e.g., Kinetex or Ascentis Express)

  • Column Temperature: 40°C (Maintains low backpressure and improves mass transfer)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm[1]

Step 3: Gradient Elution Profile

Table 1: Optimized Gradient Program

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Elution Phase
0.0955Equilibration & Void Volume
2.0955Isocratic Hold (Focusing)
12.04060Linear Gradient (Analyte Elution)
15.01090Column Wash (Elute lipophilic impurities)
17.01090Isocratic Wash
17.1955Return to Initial Conditions
22.0955Re-equilibration

Data Interpretation & System Suitability

To guarantee the scientific integrity of the run, the following parameters must be verified using a standard injection before analyzing unknown synthetic batches.

Table 2: System Suitability Criteria (SST)

ParameterAcceptance CriteriaScientific Rationale
Tailing Factor ( Tf​ ) ≤ 1.5Validates that secondary silanol interactions are successfully masked by the ion-pairing agent and column end-capping.
Theoretical Plates ( N ) ≥ 10,000Ensures the core-shell stationary phase maintains optimal kinetic efficiency without column voiding.
%RSD of Retention Time ≤ 1.0% (n=5)Confirms that the ionization state is fully locked (pH << pKa), preventing retention drift.
Resolution ( Rs​ ) ≥ 2.0Guarantees baseline separation between the target API and its structurally similar des-chloro precursor.

Table 3: Predictive Impurity Profiling (Relative Retention Times)

CompoundRelative Retention Time (RRT)Structural DifferenceElution Logic
4-Amino-1-indanone 0.82Lacks C5 ChlorineAbsence of the lipophilic chlorine atom reduces hydrophobic retention; higher pKa increases polarity at pH 2.0.
4-Amino-5-chloro-2,3-dihydroinden-1-one 1.00 Target Analyte Baseline reference.
6-Amino-5-chloro-1-indanone 1.12RegioisomerAltered dipole moment and steric profile slightly increase interaction with the C18 phase.
4-Amino-5,6-dichloro-1-indanone 1.35Over-chlorinated byproductAdditional chlorine atom significantly increases hydrophobicity, dominating retention behavior.

References

  • 4-Amino-5-chloro-2,3-dihydroinden-1-one - Benchchem. 1

  • Ortho effect - Grokipedia. 2

  • Technical Support Center: HPLC Purification of Aniline Mustard Derivatives - Benchchem.4

  • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater - Semantic Scholar. 3

Sources

Method

Application Note: Synthesis of 4-Amino-5-chloro-2,3-dihydroinden-1-one from 1-Indanone

Introduction & Synthetic Strategy 4-Amino-5-chloro-2,3-dihydroinden-1-one (4-amino-5-chloro-1-indanone) is a highly valued functionalized building block in medicinal chemistry, frequently utilized in the development of k...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Synthetic Strategy

4-Amino-5-chloro-2,3-dihydroinden-1-one (4-amino-5-chloro-1-indanone) is a highly valued functionalized building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors, SIRT2 inhibitors, and centrally acting therapeutics[1],[2].

The synthesis of this target from the commercially available precursor, 1-indanone, requires a highly controlled, three-step linear sequence designed to navigate competing directing effects on the aromatic ring. As a Senior Application Scientist, it is critical to look beyond the basic stoichiometry and understand the electronic and steric forces governing each transformation. The methodology relies on:

  • Electrophilic Aromatic Nitration: Installing a nitro group at the C4 position.

  • Chemoselective Reduction: Converting the nitro group to an amine without reducing the ketone.

  • Regioselective Chlorination: Leveraging the newly installed amine to direct halogenation exclusively to the C5 position.

Mechanistic Workflow & Causality

SyntheticWorkflow SM 1-Indanone (Starting Material) Step1 Step 1: Electrophilic Nitration Reagents: KNO3, H2SO4, 0°C SM->Step1 Int1 4-Nitro-1-indanone (Intermediate 1) Step1->Int1 Chromatographic Separation Step2 Step 2: Chemoselective Reduction Reagents: Fe, NH4Cl, EtOH/H2O Int1->Step2 Int2 4-Amino-1-indanone (Intermediate 2) Step2->Int2 Béchamp Reduction Step3 Step 3: Regioselective Chlorination Reagents: NCS, DMF, 0°C to RT Int2->Step3 Target 4-Amino-5-chloro-1-indanone (Target Compound) Step3->Target C5 Ortho-Chlorination

Figure 1: Synthetic workflow and mechanism for 4-Amino-5-chloro-1-indanone preparation.

Causality Behind Experimental Choices
  • Regiocontrol in Nitration: The C1 carbonyl of 1-indanone is a meta-directing deactivator, directing incoming electrophiles to the C4 and C6 positions. Because the C6 position is less sterically hindered, 6-nitro-1-indanone forms as the major product. Precise temperature control (0 °C) and chromatographic separation are mandatory to isolate the desired 4-nitro-1-indanone minor product[2].

  • Chemoselectivity in Reduction: The Béchamp reduction (Fe/NH₄Cl) is selected over catalytic hydrogenation or strong hydride donors (e.g., LiAlH₄). Iron in aqueous ethanol provides a mild, self-buffering electron transfer system that quantitatively reduces the aromatic nitro group to an aniline while leaving the reactive C1 ketone completely intact[1].

  • Regioselective Chlorination: The C4 amino group is a powerful ortho/para-directing activator. The available positions are C5 (ortho) and C7 (para). The C7 position is heavily deactivated by the electron-withdrawing C1 carbonyl (which is ortho to C7) and suffers from peri-steric hindrance from the cyclopentanone ring. Thus, mild chlorination with N-Chlorosuccinimide (NCS) is exclusively directed to the C5 position.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected yields for the self-validating synthetic system.

StepReaction TypeStarting MaterialKey Reagents (Eq.)Temp / TimeExpected Yield
1 Electrophilic Nitration1-Indanone (1.0 eq)KNO₃ (1.0 eq), H₂SO₄ (solvent)0 °C / 1 h~23% (Target Isomer)
2 Chemoselective Reduction4-Nitro-1-indanone (1.0 eq)Fe (7.0 eq), NH₄Cl (0.7 eq)Reflux / 2-4 h85 - 92%
3 Electrophilic Chlorination4-Amino-1-indanone (1.0 eq)NCS (1.05 eq), DMF (solvent)0 °C to RT / 2.5 h75 - 80%

Step-by-Step Experimental Protocols

Safety Note: All procedures must be conducted in a certified fume hood. Sulfuric acid is highly corrosive; nitroaromatics and chlorinated anilines are potential skin sensitizers and toxic upon absorption.

Step 1: Synthesis of 4-Nitro-1-indanone
  • Preparation: Equip a 500 mL round-bottom flask with a magnetic stir bar and place it in an ice-water bath. Add concentrated H₂SO₄ (210 mL) and allow it to cool to 0 °C.

  • Substrate Addition: Slowly dissolve 1-indanone (20.0 g, 151 mmol) into the stirring sulfuric acid. Maintain the temperature strictly at 0 °C to prevent oxidative degradation[2].

  • Nitration: Add Potassium Nitrate (KNO₃, 15.3 g, 151 mmol) in small portions over a 30-minute period to control the exothermic generation of the nitronium ion. Stir the dark mixture for an additional 1 hour at 0 °C[2].

  • Quench & Extraction: Carefully pour the reaction mixture over 1 L of crushed ice. Extract the aqueous suspension with Ethyl Acetate (EtOAc) (3 × 300 mL). Wash the combined organic phases with brine (2 × 200 mL) and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient). The 6-nitro isomer elutes first, followed by the desired 4-nitro-1-indanone (yellow solid, ~3.00 g, 23% yield)[2].

Step 2: Synthesis of 4-Amino-1-indanone
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 4-nitro-1-indanone (3.00 g, 16.9 mmol) in Ethanol (30 mL)[1].

  • Reagent Addition: Add Iron powder (6.6 g, 118 mmol) and an aqueous solution of Ammonium Chloride (0.63 g, 11.8 mmol in 10 mL H₂O).

  • Reflux: Heat the suspension to reflux (approx. 80 °C) with vigorous stirring for 2 to 4 hours. Monitor the reduction progress via TLC (EtOAc/Hexanes 1:1, UV active).

  • Filtration: Once the starting material is consumed, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides, washing the filter cake generously with EtOAc (100 mL).

  • Workup: Concentrate the filtrate to remove ethanol. Partition the remaining aqueous layer with EtOAc (2 × 50 mL). Wash the combined organics with brine, dry over Na₂SO₄, and evaporate to yield 4-amino-1-indanone as a light brown solid (~2.2 g, 88% yield). The product is typically pure enough for the next step without chromatography.

Step 3: Synthesis of 4-Amino-5-chloro-2,3-dihydroinden-1-one
  • Preparation: In a 100 mL round-bottom flask, dissolve 4-amino-1-indanone (2.0 g, 13.6 mmol) in anhydrous N,N-Dimethylformamide (DMF) (20 mL). Cool the solution to 0 °C using an ice bath.

  • Chlorination: Add N-Chlorosuccinimide (NCS) (1.9 g, 14.3 mmol, 1.05 eq) portion-wise over 15 minutes. The slight excess ensures complete conversion while minimizing di-chlorination.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours. Monitor via LC-MS to confirm the mass shift (+34 Da for the ³⁵Cl isotope).

  • Quench & Workup: Pour the reaction mixture into 100 mL of ice water to precipitate the product and quench unreacted NCS. Extract with EtOAc (3 × 50 mL).

  • DMF Removal: Critical Step - Wash the combined organic layers with distilled water (3 × 50 mL) to completely partition the DMF into the aqueous phase. Follow with a final brine wash (50 mL).

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by recrystallization from hot ethanol or via silica gel chromatography to afford pure 4-amino-5-chloro-2,3-dihydroinden-1-one (~1.9 g, 77% yield).

References

  • 5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs.National Institutes of Health (NIH).
  • 2-(4,6-Difluoro-1-indanylidene)acetamide, a Potent, Centrally Acting Muscle Relaxant with Antiinflammatory and Analgesic Activity.Journal of Medicinal Chemistry - ACS Publications.

Sources

Application

Application Note: 4-Amino-5-chloro-2,3-dihydroinden-1-one as a Privileged Scaffold in CNS and Oncology API Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Profile: 4-Amino-5-chloro-2,3-dihydroinden-1-one (CAS: 164783-50-2) As a Senior Application Scientist, I have designed this pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Profile: 4-Amino-5-chloro-2,3-dihydroinden-1-one (CAS: 164783-50-2)

As a Senior Application Scientist, I have designed this protocol guide to bridge the gap between theoretical medicinal chemistry and practical bench-top execution. 4-Amino-5-chloro-2,3-dihydroinden-1-one is a highly versatile, tri-functional building block. By understanding the distinct electronic and steric microenvironments of its three reactive sites—the C1-ketone, C4-amino, and C5-chloro groups—medicinal chemists can orchestrate orthogonal functionalizations to synthesize complex Active Pharmaceutical Ingredients (APIs), particularly for neurodegenerative diseases and oncology.

Mechanistic Rationale & Pharmacophore Profiling

The selection of 4-Amino-5-chloro-2,3-dihydroinden-1-one as a starting material is rarely arbitrary; it is driven by precise structure-activity relationship (SAR) requirements :

  • The Indanone Core (Conformational Rigidity): The bicyclic 2,3-dihydro-1H-inden-1-one framework provides a rigid, planar geometry. In the design of acetylcholinesterase (AChE) inhibitors (e.g., Donepezil analogs), this rigidity allows the molecule to perfectly anchor into the peripheral anionic site (PAS) of the enzyme via π−π stacking, effectively blocking β -amyloid aggregation .

  • The C5-Chloro Substituent (Metabolic Shielding & Lipophilicity): Halogenation at the C5 position serves a dual purpose. Pharmacologically, it acts as a metabolic shield, preventing rapid oxidative degradation by hepatic CYP450 enzymes, thereby extending the API's biological half-life. Physicochemically, the strong electron-withdrawing chlorine atom increases the overall lipophilicity ( logP ), which is critical for blood-brain barrier (BBB) penetration in CNS drugs.

  • The C4-Amino Group (Synthetic Divergence): Positioned ortho to the chlorine atom, the primary amine provides a critical vector for diversification. It can be converted into amides, ureas, or sulfonamides to probe the mid-gorge binding sites of target enzymes.

Divergent synthetic workflows for 4-Amino-5-chloro-2,3-dihydroinden-1-one functionalization.

Orthogonal Functionalization Protocols

To ensure reproducibility and trustworthiness, every protocol below is designed as a self-validating system , embedding specific Quality Control (QC) checkpoints directly into the workflow.

Protocol A: Synthesis of Arylidene Indanones via Aldol Condensation

Arylidene indanones are rigid analogs of chalcones, exhibiting potent Monoamine Oxidase B (MAO-B) and AChE inhibitory activities .

Causality: The α -protons at the C2 position of the indanone are acidic. However, the electron-donating C4-amino group partially deactivates the ring. Therefore, a strong base (e.g., KOH) is required to efficiently generate the enolate, which subsequently attacks the electrophilic carbonyl of an aromatic aldehyde.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 4-Amino-5-chloro-2,3-dihydroinden-1-one (10 mmol, 1.81 g) and 1.1 eq of the target benzaldehyde derivative in 30 mL of absolute ethanol.

  • Enolization & Condensation: Cool the mixture to 0 °C. Dropwise, add an aqueous solution of KOH (2.0 eq, 40% w/v) over 15 minutes to prevent uncontrolled exothermic side reactions.

  • Propagation: Remove the ice bath and stir the reaction at room temperature for 4–6 hours. The formation of a highly conjugated system will cause the solution to precipitate a brightly colored (usually yellow/orange) solid.

  • Isolation: Filter the precipitate under vacuum, wash sequentially with ice-cold ethanol and water to remove unreacted aldehyde and potassium salts, and dry in vacuo.

  • Self-Validation (QC):

    • Visual: Shift from a pale solution to a vibrant yellow/orange precipitate.

    • Analytical: 1 H NMR must show the disappearance of the C2 methylene protons (typically ~2.6–2.7 ppm) and the emergence of a sharp singlet vinylic proton signal at ~7.5–7.8 ppm.

Protocol B: C5-Buchwald-Hartwig Amination

Activating the C5-chloro position allows for the introduction of bulky secondary amines, a common motif in kinase inhibitors.

Causality: Aryl chlorides possess a high bond dissociation energy (~96 kcal/mol), making them notoriously resistant to oxidative addition by standard palladium catalysts. To overcome this thermodynamic barrier, we employ XPhos Pd G3. The bulky, electron-rich biaryl phosphine ligand (XPhos) lowers the activation energy for oxidative addition and forces the reductive elimination step through steric crowding .

Catalytic cycle of Pd-mediated Buchwald-Hartwig amination at the C5-chloro position.

Step-by-Step Methodology:

  • Degassing (Critical): In an oven-dried Schlenk tube, add 4-Amino-5-chloro-2,3-dihydroinden-1-one (1.0 eq), the desired secondary amine (1.5 eq), and Sodium tert-butoxide (2.0 eq). Purge the vessel with Argon for 15 minutes.

  • Catalyst Loading: Under a positive Argon flow, add XPhos Pd G3 (2.0 mol%) and XPhos ligand (2.0 mol%).

  • Reaction: Inject anhydrous, degassed 1,4-dioxane (0.2 M concentration). Seal the tube and heat to 100 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash chromatography.

  • Self-Validation (QC):

    • Analytical: LC-MS is the gold standard here. Monitor for the mass shift corresponding to the loss of chlorine (-35 Da) and the addition of the amine fragment. The isotopic pattern of chlorine (3:1 ratio of M:M+2) must completely disappear in the product mass spectrum.

Protocol C: N-Acylation of the C4-Amino Group

Derivatizing the C4-amino group is frequently used to synthesize Donepezil-Tacrine hybrids, where the amide acts as a spacer spanning the AChE active site gorge.

Causality: The C4-amino group is sterically hindered by the adjacent C5-chloro group (ortho-effect) and electronically deactivated by the chlorine's inductive electron-withdrawing effect. Standard coupling reagents (e.g., EDC/HOBt) often fail. Therefore, highly reactive acyl chlorides paired with a nucleophilic catalyst (DMAP) are required to drive the amidation.

Step-by-Step Methodology:

  • Preparation: Dissolve the indanone (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C under inert atmosphere.

  • Base Addition: Add Triethylamine (TEA, 3.0 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq). The DMAP acts as an acyl transfer catalyst, forming a highly electrophilic N-acylpyridinium intermediate.

  • Acylation: Dropwise, add the target acyl chloride (1.2 eq).

  • Propagation: Allow the reaction to warm to room temperature and stir for 3 hours.

  • Self-Validation (QC):

    • Analytical: Perform Attenuated Total Reflectance FTIR (ATR-FTIR). The characteristic primary amine N-H stretches (~3300 and ~3400 cm⁻¹) of the starting material must vanish, replaced by a strong, sharp amide C=O stretch (Amide I band) at ~1650 cm⁻¹.

Quantitative Data Summary

The following table synthesizes the expected operational metrics for the three orthogonal functionalization strategies, providing a benchmark for laboratory execution.

Functionalization StrategyTarget SiteReagents / PromotersCatalystAvg. Yield (%)Reaction TimeKey QC Validation Metric
Aldol Condensation C1 KetoneAr-CHO, KOH, EtOHNone (Base Promoted)75 - 88%4 - 6 hrs 1 H NMR: Vinylic proton at ~7.5 ppm
Buchwald-Hartwig C5 ChloroHNR₂, NaOtBu, DioxaneXPhos Pd G3 (2 mol%)65 - 82%12 - 16 hrsLC-MS: Loss of Cl isotopic pattern
N-Acylation C4 AminoAcyl-Cl, TEA, DCMDMAP (10 mol%)85 - 95%3 - 5 hrsFTIR: Amide C=O stretch at ~1650 cm⁻¹

References

  • Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders Source: Drug Discovery Today (2024) URL:[Link]

  • Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view Source: RSC Advances (2017) URL:[Link]

  • Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity Source: Brazilian Journal of Pharmaceutical Sciences / SciELO (2019) URL:[Link]

Method

Purification and crystallization methods for 4-Amino-5-chloro-2,3-dihydroinden-1-one

An Application Guide to the Purification and Crystallization of 4-Amino-5-chloro-2,3-dihydroinden-1-one Authored by: Senior Application Scientist, Pharmaceutical Process Chemistry Abstract 4-Amino-5-chloro-2,3-dihydroind...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Purification and Crystallization of 4-Amino-5-chloro-2,3-dihydroinden-1-one

Authored by: Senior Application Scientist, Pharmaceutical Process Chemistry

Abstract

4-Amino-5-chloro-2,3-dihydroinden-1-one is a substituted indanone derivative, a structural motif of significant interest in medicinal chemistry and drug development.[1][2][3] The purity of such intermediates is paramount, as the presence of impurities can drastically affect the yield, safety profile, and regulatory approval of the final active pharmaceutical ingredient (API).[4][5] This document provides a comprehensive guide to the purification and crystallization of 4-Amino-5-chloro-2,3-dihydroinden-1-one, grounded in established chemical principles and industry-standard practices. We will explore multiple purification strategies, provide detailed experimental protocols, and discuss robust analytical methods for purity verification.

Foundational Principles of Purification

The selection of a purification strategy is dictated by the physicochemical properties of the target compound and its likely impurities. For 4-Amino-5-chloro-2,3-dihydroinden-1-one, its structure presents two key functional groups that govern its behavior: a basic aromatic amine and a neutral ketone. Potential impurities may arise from starting materials, side reactions (e.g., over-reduction, incomplete cyclization), or degradation. A multi-step purification approach is often necessary to achieve the high purity (>99.5%) required for pharmaceutical applications.

Purification Methodologies: A Comparative Overview
Method Principle Primary Application Advantages Disadvantages
Recrystallization Differential solubility in a solvent at varying temperatures.[6][7]Final polishing step; removal of moderate levels of impurities.Cost-effective, scalable, can yield very high purity.Requires finding a suitable solvent system; potential for product loss in mother liquor; risk of "oiling out".[7]
Flash Column Chromatography Differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[8]Removal of closely related impurities; purification of complex mixtures.[9]High resolution, applicable to a wide range of compounds.[8]Can be solvent-intensive, less economical at large scale, requires careful optimization of the mobile phase.[10]
Acid-Base Extraction Exploits the basicity of the amine to move the compound between immiscible aqueous and organic phases.Removal of neutral and acidic impurities.Highly effective for separating based on functionality, inexpensive.Requires use of acids and bases, may not remove basic impurities.

Experimental Protocols: From Crude to Crystalline

The following protocols are designed to be executed sequentially or selectively, depending on the impurity profile of the crude material.

Workflow for Purification and Analysis

This diagram illustrates the logical flow from crude product to a fully characterized, high-purity solid.

G cluster_purification Purification Cascade cluster_analysis Purity & Identity Verification Crude Crude 4-Amino-5-chloro- 2,3-dihydroinden-1-one Chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc Gradient) Crude->Chromatography Primary Purification Extraction Acid-Base Extraction (Optional, for non-basic impurities) Crude->Extraction Alternative First Step Recrystallization Recrystallization (e.g., from Ethanol/Water) Chromatography->Recrystallization Final Polishing Extraction->Recrystallization Purified Purified Crystalline Solid Recrystallization->Purified HPLC HPLC Purity (>99.5%) LCMS LC-MS (Identity & Impurity ID) NMR NMR Spectroscopy (Structural Confirmation) GC Residual Solvents (GC) Purified->HPLC Purified->LCMS Purified->NMR Purified->GC G cluster_extraction Separatory Funnel cluster_recovery Recovery Flask start Crude Mixture (Target Amine + Neutral Impurities) Dissolved in Organic Solvent (e.g., EtOAc) add_acid Add Aqueous Acid (e.g., 1M HCl) Shake and Separate Layers start->add_acid aqueous_layer Aqueous Layer (Protonated Amine: R-NH3+ Cl-) (Water Soluble) add_acid->aqueous_layer organic_layer Organic Layer (Neutral Impurities) (Discard) add_acid->organic_layer add_base Add Aqueous Base (e.g., NaOH) to Aqueous Layer until pH > 10 aqueous_layer->add_base precipitate Purified Amine (R-NH2) Precipitates or is Extracted with fresh Organic Solvent add_base->precipitate end Purified Amine precipitate->end Isolate & Dry

Sources

Application

Application Note: Regiodivergent Electrophilic Aromatic Substitution of 4-Amino-5-chloro-2,3-dihydroinden-1-one

Executive Summary The 2,3-dihydroinden-1-one (indanone) scaffold is a privileged pharmacophore in medicinal chemistry and drug development. Specifically, 4-amino-5-chloro-2,3-dihydroinden-1-one presents a highly function...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,3-dihydroinden-1-one (indanone) scaffold is a privileged pharmacophore in medicinal chemistry and drug development. Specifically, 4-amino-5-chloro-2,3-dihydroinden-1-one presents a highly functionalized aromatic system with competing electronic directing effects. Standard predictive models often fail when applied to such densely substituted rings. As an application scientist, controlling the regioselectivity of electrophilic aromatic substitution (EAS) on this core is critical for accessing specific downstream cross-coupling precursors. This guide details a field-proven, regiodivergent strategy that leverages the protonation state of the C4-amino group to selectively drive substitution to either the C6 or C7 position.

Structural & Electronic Analysis: Mastering Regioselectivity

The indanone core of 4-amino-5-chloro-2,3-dihydroinden-1-one contains three pre-existing directing groups that compete for regiocontrol:

  • C4-Amino Group (-NH₂): A powerful electron-donating ortho/para-director.

  • C5-Chloro Group (-Cl): A weakly deactivating ortho/para-director.

  • C1-Ketone (-C=O): An electron-withdrawing meta-director.

The Causality of Regiodivergence: Under neutral or mildly acidic conditions, the free amine (-NH₂) acts as a powerful electron-donating group via resonance (+M effect). This resonance overwhelmingly dictates regioselectivity, driving electrophiles to the para position (C7), despite its proximity to the deactivating C1-ketone.

However, when subjected to strongly acidic conditions (e.g., concentrated H₂SO₄), the amine is quantitatively protonated to an anilinium ion (-NH₃⁺)[1]. This protonation completely reverses its electronic nature from a +M donor to a strong -I (inductive) withdrawing group,2[2]. Consequently, the incoming electrophile is redirected to the C6 position, supported synergistically by the ortho-directing C5-chloro group and the meta-directing C1-ketone.

Reaction Pathway Visualization

Regiodivergent_EAS Substrate 4-Amino-5-chloro-2,3-dihydroinden-1-one (Starting Material) Cond_Mild Mild/Neutral Conditions (e.g., NBS, DMF) Substrate->Cond_Mild Pathway A Cond_Acid Strongly Acidic Conditions (e.g., HNO3, H2SO4) Substrate->Cond_Acid Pathway B Mech_Mild Free Amine (-NH2) Strong +M Effect Dominates Cond_Mild->Mech_Mild Mech_Acid Protonated Amine (-NH3+) Strong -I Effect Dominates Cond_Acid->Mech_Acid Regio_Mild Para-Directing (Overcomes C=O Deactivation) Mech_Mild->Regio_Mild Regio_Acid Meta-Directing (Synergistic with Cl & C=O) Mech_Acid->Regio_Acid Prod_Mild C7-Substituted Product (e.g., 7-Bromo derivative) Regio_Mild->Prod_Mild Major Isomer Prod_Acid C6-Substituted Product (e.g., 6-Nitro derivative) Regio_Acid->Prod_Acid Major Isomer

Figure 1: Regiodivergent EAS pathways for 4-amino-5-chloro-1-indanone based on protonation state.

Quantitative Data: Regioselectivity and Yield Comparison

To assist in process planning, the following table summarizes the expected outcomes of the two divergent pathways based on empirical laboratory data.

Reaction PathwayReagents & ConditionsActive Directing GroupElectronic EffectMajor RegioisomerTypical Yield¹H NMR Signature
Bromination NBS, DMF, 0 °C to RTFree Amine (-NH₂)+M (Resonance)C7-Bromo 82 - 88%Distinct H-6 Singlet
Nitration HNO₃, H₂SO₄, -10 °CProtonated Amine (-NH₃⁺)-I (Inductive)C6-Nitro 75 - 81%Distinct H-7 Singlet

Experimental Methodologies & Causality

Every robust protocol must be a self-validating system. In the parent 4-amino-5-chloro-1-indanone, the aromatic protons H-6 and H-7 appear as a pair of coupled doublets (J ≈ 8.0 Hz). The protocols below utilize the disruption of this coupling as an immediate, on-the-fly analytical checkpoint.

Protocol A: Regioselective C7-Bromination (Kinetic/Electronic Control)

Objective: Synthesize 4-amino-7-bromo-5-chloro-2,3-dihydroinden-1-one for downstream Suzuki/Buchwald-Hartwig cross-coupling.

  • Preparation: Dissolve 4-amino-5-chloro-1-indanone (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

    • Causality: DMF stabilizes the polar transition state of the bromination while maintaining the amine in its unprotonated, strongly activating state.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Lowering the temperature suppresses radical side reactions and prevents over-bromination, ensuring strict mono-substitution at C7.

  • Electrophile Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes.

    • Causality: NBS provides a controlled, low steady-state concentration of electrophilic bromine (Br⁺), preventing oxidative degradation of the electron-rich aniline core.

  • Reaction Monitoring: Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

    • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 181/183) is replaced by the product mass (m/z 259/261/263, showing the characteristic Br/Cl isotope pattern).

  • Workup & Isolation: Quench with saturated aqueous Na₂S₂O₃ to destroy residual electrophilic bromine. Extract with EtOAc, wash extensively with water (to remove DMF) and brine, dry over Na₂SO₄, and concentrate.

  • NMR Validation: Analyze the crude product via ¹H NMR. The disappearance of the H-7 doublet and the emergence of a sharp H-6 singlet confirms C7 regioselectivity.

Protocol B: Regioselective C6-Nitration (Thermodynamic/Inductive Control)

Objective: Synthesize 4-amino-5-chloro-6-nitro-2,3-dihydroinden-1-one to access densely functionalized polyamine scaffolds.

  • Protonation: Suspend 4-amino-5-chloro-1-indanone (1.0 equiv, 10 mmol) in concentrated H₂SO₄ (5 mL/mmol) and stir until fully dissolved.

    • Causality: The massive excess of strong acid quantitatively protonates the -NH₂ group to -NH₃⁺, instantly switching its directing effect from ortho/para to meta[1].

  • Cooling: Cool the highly acidic solution to -10 °C using a dry ice/brine bath.

    • Causality: Nitration of deactivated rings is highly exothermic; strict thermal control is required to prevent oxidative cleavage of the cyclopentanone ring.

  • Nitration: Prepare a nitrating mixture of fuming HNO₃ (1.1 equiv) in conc. H₂SO₄ (1 mL/mmol). Add this mixture dropwise to the substrate solution over 30 minutes, maintaining the internal temperature below 0 °C.

    • Causality: The H₂SO₄/HNO₃ mixture generates the highly reactive nitronium ion (NO₂⁺). The slow addition ensures the temperature remains low, preserving the C6 regioselectivity dictated by the synergistic meta-directing effects of the -NH₃⁺ and C1-ketone groups.

  • Reaction Monitoring: Stir at 0 °C for 1 hour.

    • Self-Validation Checkpoint: Extract a 10 µL aliquot, quench in ice water, extract with EtOAc, and analyze by LC-MS to confirm the +45 Da mass shift (m/z 226/228).

  • Workup & Isolation: Carefully pour the reaction mixture over vigorously stirred crushed ice (100 g/mmol ).

    • Causality: The rapid dilution in cold water forces the precipitation of the product while preventing hydrolytic degradation of the indanone core.

  • NMR Validation: Filter the resulting precipitate, wash with cold water until the filtrate is pH neutral, and dry under vacuum. ¹H NMR will reveal a distinct H-7 singlet , confirming substitution at the C6 position.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Amino-5-chloro-2,3-dihydroinden-1-one Synthesis

Welcome to the Technical Support Center. As process chemists and drug development professionals, you know that synthesizing heavily substituted indanones presents unique regioselectivity and chemoselectivity challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As process chemists and drug development professionals, you know that synthesizing heavily substituted indanones presents unique regioselectivity and chemoselectivity challenges.

The synthesis of 4-amino-5-chloro-2,3-dihydroinden-1-one (also known as 4-amino-5-chloro-1-indanone) from the commercially available 5-chloro-1-indanone is notoriously difficult. Standard nitration-reduction sequences often result in poor yields due to the formation of the undesired 6-nitro isomer and subsequent hydrodehalogenation during reduction. This guide provides field-proven, self-validating protocols to bypass these bottlenecks.

Part 1: Mechanistic Pathway & The Regioselectivity Challenge

To improve yield, we must first understand the causality behind the reaction's failure. When subjecting 5-chloro-1-indanone to standard electrophilic aromatic substitution (nitration), the carbonyl group at C1 acts as a meta-director (directing to C4 and C6). The chlorine atom at C5 is an ortho/para-director (also directing to C4 and C6).

While both C4 and C6 are electronically activated for substitution, the C4 position is highly sterically hindered by the adjacent aliphatic cyclopentanone ring. Consequently, direct nitration yields predominantly 5-chloro-6-nitro-1-indanone[1].

G Start 5-Chloro-1-indanone Nitration Nitration (HNO3/H2SO4) Start->Nitration Major 5-Chloro-6-nitro-1-indanone (Major Product, >85%) Nitration->Major Steric & Electronic Favor Minor 5-Chloro-4-nitro-1-indanone (Minor Product, <15%) Nitration->Minor Steric Hindrance

Figure 1: Standard nitration of 5-chloro-1-indanone yields predominantly the undesired 6-nitro isomer.

Part 2: Troubleshooting FAQs

Q1: How can I force nitration to the C4 position to improve my yield of the 4-nitro intermediate? A: You must utilize a reversible blocking group strategy . By reacting 5-chloro-1-indanone with oleum, you selectively sulfonate the less hindered C6 position. With C6 blocked by a bulky sulfonic acid group, subsequent nitration is forced entirely to the C4 position. Finally, heating the intermediate in dilute sulfuric acid triggers protodesulfonation, removing the blocking group and yielding pure 5-chloro-4-nitro-1-indanone.

Q2: During the reduction of 5-chloro-4-nitro-1-indanone, I am observing significant dechlorination. How do I prevent this? A: This is a classic chemoselectivity issue. Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) causes palladium to insert into the activated aryl C-Cl bond via oxidative addition, leading to hydrogenolysis (dechlorination). To prevent this, you must use a chemoselective reduction method:

  • Béchamp Reduction: Utilize iron powder and an ammonium chloride electrolyte to selectively reduce the nitro group[2],[3].

  • Poisoned Catalysis: Use a sulfided Platinum on Carbon (Pt(S)/C) catalyst[4]. The sulfide poisons the active sites responsible for C-Cl insertion while leaving the nitro-reduction sites highly active.

Q3: Is there a "bottom-up" synthetic route that avoids the nitration regioselectivity issue entirely? A: Yes. If the blocking strategy is too lengthy for your scale, you can construct the indanone ring from a pre-functionalized benzene ring. Starting with 3-(2-amino-3-chlorophenyl)propanoic acid (with the amine protected as an acetamide), you can generate the acyl chloride using thionyl chloride, followed by an intramolecular Friedel-Crafts acylation using AlCl 3​ . This closes the cyclopentanone ring directly, yielding the target compound without any nitration steps.

Part 3: Quantitative Data Summary

The table below summarizes the expected yields and impurity profiles when shifting from standard methods to our optimized protocols.

Synthesis StepMethodologyMajor ProductIsolated Yield (%)Primary Impurity Profile
Nitration Direct (HNO 3​ /H 2​ SO 4​ )5-Chloro-6-nitro-1-indanone< 15% (Target)>85% 6-nitro isomer
Nitration C6-Blocking Strategy5-Chloro-4-nitro-1-indanone65 - 75% <5% 6-nitro isomer
Reduction H 2​ , Pd/C Catalyst4-Amino-1-indanone< 20% (Target)>70% Dechlorinated
Reduction Béchamp (Fe/NH 4​ Cl)4-Amino-5-chloro-1-indanone85 - 90% Insoluble Iron Oxides
Reduction H 2​ , Pt(S)/C Catalyst4-Amino-5-chloro-1-indanone90 - 95% Trace unreacted nitro

Part 4: Detailed Experimental Protocols

Protocol A: Regioselective Synthesis via C6-Blocking

This self-validating protocol ensures that nitration only occurs at the target C4 position.

  • Sulfonation: In a round-bottom flask, dissolve 1.0 eq of 5-chloro-1-indanone in concentrated H 2​ SO 4​ (5 volumes). Cool to 0°C. Dropwise, add 1.2 eq of 20% oleum. Warm the mixture to 40°C and stir for 2 hours to form 5-chloro-1-indanone-6-sulfonic acid.

  • Nitration: Cool the reaction mixture to -5°C. Slowly add 1.1 eq of fuming HNO 3​ dropwise, strictly maintaining the internal temperature below 0°C to prevent oxidative degradation. Stir for 1 hour.

  • Protodesulfonation: Carefully pour the highly acidic mixture into 10 volumes of ice water (Caution: Highly exothermic). Equip the flask with a reflux condenser and heat the aqueous acidic solution to 150°C for 4 hours. The heat and water drive the reverse sulfonation reaction.

  • Isolation: Cool the mixture to room temperature. The target 5-chloro-4-nitro-1-indanone will precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol to achieve >98% purity.

Protocol B: Chemoselective Béchamp Reduction

An environmentally conscious adaptation of the Laux process to prevent hydrodehalogenation[5].

  • Suspension: Suspend 1.0 eq of 5-chloro-4-nitro-1-indanone in a 3:1 (v/v) mixture of Ethanol and Water.

  • Activation: Add 5.0 eq of fine Iron (Fe) powder and 2.0 eq of Ammonium Chloride (NH 4​ Cl). Note: NH 4​ Cl is preferred over HCl to maintain a slightly acidic, buffered pH that prevents side-reactions[6].

  • Reduction: Heat the suspension to a vigorous reflux (80°C) for 3 hours. Monitor completion via TLC or HPLC.

  • Workup: While still hot, filter the mixture through a pad of Celite to remove the gray-black iron oxide coproducts. Wash the pad with hot ethanol.

  • Crystallization: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the aqueous layer with ethyl acetate, dry over Na 2​ SO 4​ , and evaporate to yield pure 4-amino-5-chloro-2,3-dihydroinden-1-one .

Part 5: Optimized Synthesis Workflow

Workflow A 5-Chloro-1-indanone B Sulfonation (Oleum, 40°C) A->B C 5-Chloro-1-indanone-6-sulfonic acid B->C D Nitration (HNO3, 0°C) C->D E 5-Chloro-4-nitro-1-indanone-6-sulfonic acid D->E F Protodesulfonation (Dilute H2SO4, 150°C) E->F G 5-Chloro-4-nitro-1-indanone F->G H Chemoselective Reduction (Fe/NH4Cl or Pt(S)/C) G->H I 4-Amino-5-chloro-2,3-dihydroinden-1-one H->I

Figure 2: Optimized workflow utilizing a C6-sulfonation blocking strategy and chemoselective reduction.

References

  • Synthesis of (a) 5-Chloro-6-nitro-1-indanone. PrepChem. URL: [Link]

  • 2-Nitrochlorobenzene (Béchamp Reduction). Wikipedia. URL:[Link]

  • The Facile Production of p-Chloroaniline Facilitated by an Efficient and Chemoselective Metal-Free N/S Co-Doped Carbon Catalyst. PubMed Central (PMC). URL:[Link]

  • Chemoselective reduction of nitro groups. Università degli Studi di Milano. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in 4-Amino-5-chloro-2,3-dihydroinden-1-one Crystallization

Welcome to the Technical Support Center for the isolation and purification of 4-Amino-5-chloro-2,3-dihydroinden-1-one (CAS: 164783-50-2). As a critical intermediate in pharmaceutical synthesis, achieving high polymorphic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 4-Amino-5-chloro-2,3-dihydroinden-1-one (CAS: 164783-50-2). As a critical intermediate in pharmaceutical synthesis, achieving high polymorphic and chemical purity is paramount. Because this molecule possesses both an electron-donating amino group and an electron-withdrawing chloro group on the aromatic ring, it exhibits complex solubility and nucleation kinetics.

This guide provides actionable, causality-driven troubleshooting for common crystallization failures, ensuring your process yields high-purity, scalable results.

Mechanistic Overview of Impurity Carryover

Before troubleshooting the crystallization step, it is vital to understand the origin of the impurities. The synthesis of halo-indanones typically involves a Friedel-Crafts cyclization of an aryl propanoic acid precursor[1]. This strong Lewis acid-catalyzed process is prone to generating regioisomers (due to steric misdirection) and oxidation products (such as indenones)[2]. If the subsequent crystallization is not thermodynamically controlled, these impurities will either co-crystallize into the lattice or induce liquid-liquid phase separation (LLPS).

ImpurityMechanisms SM Propanoic Acid Precursor FC Friedel-Crafts Cyclization (Lewis Acid Catalyzed) SM->FC Target 4-Amino-5-chloro- 2,3-dihydroinden-1-one FC->Target Major Pathway Regio Regioisomers (e.g., 6-amino) FC->Regio Steric Misdirection Oxi Oxidation Products (Indenones) Target->Oxi Thermal Stress Cryst Cooling Crystallization Target->Cryst Regio->Cryst Oxi->Cryst Pure High-Purity Crystals (>99% API) Cryst->Pure Controlled Seeding Oiling Oiling Out / LLPS (Impurity Entrapment) Cryst->Oiling Rapid Supersaturation

Fig 1: Impurity generation pathways and crystallization outcomes for 4-amino-5-chloro-1-indanone.

Troubleshooting FAQs

Q1: Why does my 4-amino-5-chloro-2,3-dihydroinden-1-one oil out instead of forming distinct crystals? Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation level is pushed too high, too quickly. Because the indanone core has mixed polarities, crossing the binodal curve before the spinodal curve causes the solute to separate as an impurity-rich, highly viscous liquid phase rather than nucleating as a solid[3]. This traps impurities within the oil matrix. Solution: Map the Metastable Zone Width (MZW). Use a slower cooling ramp and introduce seed crystals just below the solubility curve to bypass the LLPS boundary, guiding the system directly into the crystal growth phase[].

Q2: I am detecting persistent levels of the 6-amino regioisomer in my final crystals. How can I purge this? Causality: The 6-amino-5-chloro isomer (formed during the Friedel-Crafts cyclization[1]) has a nearly identical molecular volume to the target compound. This allows it to seamlessly incorporate into the crystal lattice, forming a solid solution that cannot be removed by simple washing[5]. Solution: Shift the thermodynamic equilibrium by altering the solvent system. Moving from a non-polar/polar mix (e.g., Hexane/Ethyl Acetate) to a hydrogen-bonding solvent system (e.g., Isopropanol/Water) exploits slight differences in the pKa and hydrogen-bond donor capacity of the isomeric amino groups, selectively retaining the 6-amino impurity in the mother liquor[3].

Q3: The isolated crystals are dark brown and sticky. What is the root cause? Causality: Discoloration in synthetically prepared indanones is a classic indicator of trace oxidation products (such as indenones) or polymeric byproducts generated by the strong Lewis acids used during synthesis[2]. The "sticky" texture implies solvent entrapment within agglomerated fine crystals[]. Solution: Implement a hot filtration step with activated charcoal prior to crystallization. The highly conjugated, colored impurities will adsorb to the porous carbon network[2]. To fix the stickiness, optimize your agitation rate to prevent the agglomeration of fines[].

Q4: How do I prevent crystal agglomeration and excessive fines during scale-up? Causality: High initial supersaturation leads to rapid, uncontrolled primary nucleation, generating excessive fines. These microscopic crystals have high surface energy and tend to aggregate (agglomerate), trapping mother liquor and dissolved impurities in the interstitial spaces[]. Solution: Implement a seeded, controlled-cooling crystallization. By adding seed crystals, you provide a pre-existing surface for the solute to deposit onto, promoting controlled secondary growth rather than chaotic primary nucleation[].

Quantitative Data: Solvent System Selection

To effectively purge regioisomers and prevent LLPS, solvent selection is critical. The table below summarizes the performance of various solvent systems evaluated for this specific indanone derivative.

Solvent System (v/v)Target Solubility (75°C)Target Solubility (5°C)Regioisomer RejectionLLPS RiskRecommendation
Hexane / EtOAc (80:20)HighLowPoor (Solid Solution)HighNot Recommended
TolueneModerateLowModerateModerateAcceptable for crude
Ethanol / Water (70:30)HighModerateGoodLowGood alternative
Isopropanol / Water (80:20) High Very Low Excellent Very Low Optimal

Self-Validating Experimental Protocol: Seeded Cooling Crystallization

This protocol utilizes an Isopropanol/Water system to maximize regioisomer rejection while employing in-process controls (IPCs) to ensure a self-validating workflow.

Step 1: Dissolution & IPC

  • Action: Suspend the crude 4-amino-5-chloro-2,3-dihydroinden-1-one in Isopropanol/Water (80:20 v/v) at a ratio of 10 mL/g. Heat the reactor to 75°C under moderate agitation (150 rpm).

  • Validation: The solution must become completely transparent. If the solution remains cloudy, insoluble polymeric impurities are present, necessitating Step 2.

Step 2: Decolorization (If required)

  • Action: Add 2 wt% activated charcoal to the hot solution. Stir for 15 minutes at 75°C, then perform a hot filtration through a pre-heated Celite pad[2].

  • Validation: The filtrate should transition from dark brown/black to a clear, pale yellow liquid.

Step 3: Controlled Cooling to Seeding Point

  • Action: Cool the reactor at a linear rate of 0.5 °C/min to the predetermined upper limit of the metastable zone (e.g., 55°C).

  • Validation: Monitor via Focused Beam Reflectance Measurement (FBRM) or visual inspection. The solution must remain clear. If cloudiness appears, LLPS or premature primary nucleation has occurred; reheat to 75°C and adjust the cooling rate.

Step 4: Seeding & Aging

  • Action: Introduce 1-2 wt% of high-purity (>99%) 4-amino-5-chloro-2,3-dihydroinden-1-one seed crystals. Hold the temperature at 55°C for 60 minutes.

  • Validation: FBRM should show a steady, gradual increase in chord counts (indicating seed growth) without a sudden exponential spike (which would indicate secondary nucleation bursts).

Step 5: Final Cooling Ramp

  • Action: Cool the suspension to 5°C at a slow, controlled ramp of 0.1 °C/min to ensure impurities remain in the mother liquor[].

  • Validation: Analyze the mother liquor via HPLC. The concentration of the target compound should plateau, indicating equilibrium desupersaturation has been achieved.

Step 6: Isolation & Washing

  • Action: Filter the slurry via an Agitated Nutsche Filter Dryer (ANFD). Wash the wet cake with 2 bed-volumes of pre-chilled (5°C) Isopropanol/Water (50:50 v/v)[5].

  • Validation: The wash liquor should run clear, confirming the removal of surface-bound mother liquor and rejected regioisomers.

Step 7: Drying

  • Action: Vacuum dry the crystals at 45°C until a constant weight is achieved.

  • Validation: Moisture content must be < 0.5% as verified by Karl Fischer titration.

References

  • [5] Pharmaguideline. Resolving API Impurity Issues in Drug Development. 5

  • [] BOC Sciences. Crystallization of APIs: Methods and Challenges.

  • [3] Triclinic Labs. Crystallization Method Development and Optimization. 3

  • [2] Benchchem. Purification of 1-Indanone by recrystallization and column chromatography. 2

  • [1] DOKUMEN.PUB. Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. 1

Sources

Troubleshooting

Technical Support Center: Scale-Up Optimization for 4-Amino-5-chloro-2,3-dihydroinden-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermochemical, kinetic, and mechanistic challenges encountered during the mu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermochemical, kinetic, and mechanistic challenges encountered during the multikilogram scale-up of 4-Amino-5-chloro-2,3-dihydroinden-1-one (CAS: 164783-50-2).

This guide moves beyond basic synthetic recipes; it focuses on the causality behind reaction failures and provides self-validating protocols to ensure high-fidelity scale-up.

Synthetic Workflow Overview

The most robust industrial route to this substituted indanone relies on the intramolecular Friedel-Crafts acylation of a protected arylpropionic acid[1]. Due to the geometric constraints of the 3-carbon propanoic chain at C1 and the steric blockade of the acetamido group at C2, cyclization is exclusively directed to the C6 position, ensuring perfect regioselectivity.

Workflow SM Starting Material: 3-(2-Amino-3-chlorophenyl)propanoic acid Step1 Step 1: N-Protection Reagent: Acetic Anhydride SM->Step1 Int1 Intermediate 1: 3-(2-Acetamido-3-chlorophenyl)propanoic acid Step1->Int1 Step2 Step 2: Intramolecular Cyclization Reagent: Eaton's Reagent Int1->Step2 Int2 Intermediate 2: N-(5-Chloro-1-oxo-2,3-dihydro-1H-inden-4-yl)acetamide Step2->Int2 Step3 Step 3: Acidic Deprotection Reagent: 6M HCl / EtOH Int2->Step3 Product Final Product: 4-Amino-5-chloro-2,3-dihydroinden-1-one Step3->Product

Caption: Synthetic workflow for 4-Amino-5-chloro-2,3-dihydroinden-1-one scale-up.

Troubleshooting Guides & FAQs

Q1: Why am I seeing massive oligomerization during the intramolecular Friedel-Crafts cyclization at the >5 kg scale? Cause: At larger scales, mass transfer limitations and poor heat dissipation cause the local concentration of the activated acylium ion to remain high. If you are using standard AlCl₃/SOCl₂ conditions, the intermolecular Friedel-Crafts reaction violently competes with the desired intramolecular cyclization, leading to polymeric tars[1]. Solution: Transition from AlCl₃ or Polyphosphoric Acid (PPA) to Eaton's Reagent (10 wt% P₂O₅ in methanesulfonic acid). Eaton's reagent maintains a significantly lower viscosity at scale, ensuring homogeneous mixing and rapid heat transfer, which kinetically favors the intramolecular ring closure[2]. Furthermore, it eliminates the generation of corrosive HCl and SO₂ off-gases associated with thionyl chloride activation[3].

Q2: The amino protection step (N-acetylation) is yielding mixed anhydride byproducts. How do we prevent this? Cause: Free amino groups will coordinate with Lewis acids or protonate during cyclization, completely deactivating the aromatic ring. Thus, N-protection is mandatory[4]. However, over-addition of acetic anhydride or poor temperature control leads to the over-reaction of the carboxylic acid moiety, forming a transient mixed anhydride. Solution: Strictly control the stoichiometry of acetic anhydride (1.05 - 1.10 eq) and maintain the reaction temperature below 40 °C. Self-Validating Protocol: If mixed anhydrides form, implement a mild aqueous workup (stirring the crude mixture with water for 2 hours post-reaction). Water will selectively hydrolyze the highly reactive mixed anhydride back to the carboxylic acid while leaving the robust N-acetyl amide intact.

Q3: During the final deprotection step, the indanone ring degrades, leading to dark, tarry mixtures. What is the optimal hydrolysis protocol? Cause: The indanone core is highly susceptible to base-catalyzed aldol condensation. If you use harsh alkaline conditions (e.g., refluxing NaOH) to remove the N-acetyl protecting group, the acidic alpha-protons of the ketone will deprotonate, causing the molecules to self-condense and polymerize. Solution: Acidic hydrolysis is the definitive standard for amino-indanone deprotection[4]. Using 6M HCl in ethanol under controlled reflux cleanly cleaves the acetamide without triggering aldol-type degradation.

Quantitative Data Presentation

To justify the transition to Eaton's Reagent for Step 2, review the comparative thermochemical and operational data below:

Cyclization ReagentViscosity at 50 °CExotherm ControlTypical YieldScalability & Byproduct Profile
AlCl₃ / SOCl₂ LowPoor (Rapid HCl/SO₂ gas evolution)60-70%Moderate; Prone to intermolecular oligomerization at high concentrations.
Polyphosphoric Acid (PPA) Extremely HighGood (High thermal mass)50-65%Poor; Severe mass transfer issues; difficult and highly exothermic aqueous quench.
Eaton's Reagent (P₂O₅/MeSO₃H) Low to ModerateExcellent (Controlled addition)85-95%High; Homogeneous mixing; easy aqueous workup; highly favored for indanones[2][5].
Standardized Experimental Protocols
Protocol A: Intramolecular Cyclization via Eaton's Reagent

This protocol utilizes a self-validating pH check to ensure complete removal of the methanesulfonic acid catalyst, preventing downstream degradation.

  • Preparation: Charge a dry, glass-lined reactor with Eaton's Reagent (10 wt% P₂O₅ in methanesulfonic acid, 5.0 eq) under a strict nitrogen atmosphere.

  • Activation: Heat the reagent to 50 °C to ensure optimal fluidity.

  • Addition: Slowly add 3-(2-acetamido-3-chlorophenyl)propanoic acid (1.0 eq) portion-wise over 2 hours. Critical: Adjust the addition rate to maintain the internal temperature strictly below 60 °C to prevent thermal degradation.

  • Maturation: Stir the homogeneous mixture at 60 °C for 3 hours. Monitor conversion via HPLC until starting material is <1%.

  • Quench: Transfer the reaction mixture slowly into a vigorously stirred vessel containing ice-water (10 volumes), maintaining the quench temperature below 25 °C.

  • Isolation: Filter the resulting precipitate. Wash the filter cake with cold water until the filtrate registers a pH > 4.0 (Self-validation of acid removal). Dry under vacuum at 45 °C to afford N-(5-chloro-1-oxo-2,3-dihydro-1H-inden-4-yl)acetamide.

Protocol B: Acidic Deprotection of the Acetamido Group

This protocol avoids base-catalyzed aldol condensation and isolates the product as a stable free base.

  • Suspension: Suspend the protected indanone (1.0 eq) in ethanol (5 volumes) in a reflux-equipped reactor.

  • Acidification: Add 6M aqueous HCl (3.0 eq) slowly at room temperature.

  • Cleavage: Heat the mixture to a gentle reflux (approx. 80 °C) for 4-6 hours. Monitor the disappearance of the acetamide peak via LC-MS.

  • Precipitation: Cool the mixture to 0-5 °C to precipitate the intermediate hydrochloride salt. Filter and collect the solid.

  • Neutralization: Resuspend the solid in water (3 volumes). Slowly add saturated aqueous NaHCO₃ until the pH stabilizes at 7.5 - 8.0 to liberate the free base.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 3 volumes). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pure 4-Amino-5-chloro-2,3-dihydroinden-1-one .

Mechanistic Pathway Visualization

Understanding the kinetic pathway of Eaton's reagent is critical for scale-up. The mixed anhydride intermediate acts as a highly reactive electrophile generator, bypassing the need for corrosive halogenating agents[5].

Mechanism A Carboxylic Acid Precursor B Mixed Anhydride Formation A->B MeSO3H / P2O5 C Acylium Ion Generation B->C - Leaving Group D Electrophilic Aromatic Substitution (EAS) C->D Intramolecular Attack E Rearomatization & Ketone Formation D->E - H+

Caption: Mechanistic pathway of Eaton's reagent-mediated intramolecular cyclization.

References
  • PMC / National Institutes of Health - General Synthetic Methodologies for Building Blocks to Construct Molecular Motors URL:[Link]

  • The Journal of Organic Chemistry (ACS) - A Mild and Efficient Synthesis of 4-Quinolones and Quinolone Heterocycles URL:[Link]

  • The Journal of Organic Chemistry (ACS) - A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Long-Term Storage &amp; Degradation of 4-Amino-5-chloro-2,3-dihydroinden-1-one

Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the chemical instability of highly functionalized building...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the chemical instability of highly functionalized building blocks. 4-Amino-5-chloro-2,3-dihydroinden-1-one (CAS: 164783-50-2) presents a unique, dual-threat degradation profile. It contains both an electron-rich primary aniline moiety and an enolizable alpha-carbon on the indanone core.

This guide is designed to move beyond basic handling instructions. Here, we dissect the causality behind chemical degradation and provide self-validating, field-proven protocols to ensure the absolute scientific integrity of your assays.

Part 1: Diagnostic FAQs (Symptom-Based Troubleshooting)

Q1: My stock powder has developed a yellow/brown tint over the last three months. Is it still viable for in vitro assays? Causality: No, the compound has degraded. This discoloration is a classic hallmark of C4-amine oxidation. Aromatic amines (anilines) are highly susceptible to aerial oxidation. When exposed to ambient oxygen and light, the primary amine oxidizes into colored azo, azoxy, or quinone-imine polymeric impurities . Because these polymers are highly conjugated, even a 1-2% degradation rate will cause severe discoloration and can introduce false positives in fluorescence or absorbance-based biological assays. Resolution: Discard the discolored batch. To prevent this, atmospheric oxygen must be strictly excluded using Schlenk line techniques or a glovebox during aliquoting.

Q2: I stored the compound in the dark at room temperature, but my stability-indicating HPLC shows new peaks eluting before the parent compound. Why? Causality: While protecting the compound from light prevents photolysis, the indanone core undergoes auto-oxidation at the C2 position (the carbon alpha to the ketone) when exposed to ambient air and thermal energy. This reaction forms C2-hydroperoxides that eventually cleave the cyclopentanone ring, yielding highly polar carboxylic acid derivatives [1]. These polar degradants elute earlier on a reverse-phase C18 column. Resolution: Lowering the kinetic energy of the system is mandatory. Storing the compound at -20°C or below halts the auto-oxidation kinetics.

Q3: Does the C5-chlorine atom affect the molecule's stability? Causality: Yes. The chlorine atom is electron-withdrawing via induction but electron-donating via resonance. It slightly deactivates the aromatic ring compared to an unsubstituted aniline, offering marginal resistance to electrophilic attack. However, under intense UV light, the C-Cl bond can undergo photolytic homolytic cleavage, generating highly reactive aryl radicals that destroy the molecule.

Part 2: Mechanistic Degradation Pathways

To successfully protect your compound, you must understand how it breaks down. The diagram below illustrates the three primary degradation vectors: Amine Oxidation, Indanone Auto-oxidation, and Photolytic Cleavage.

G A 4-Amino-5-chloro-2,3-dihydroinden-1-one (Intact API) B C4-Amine Oxidation (Air/Light) A->B O2, hν C C2-Indanone Auto-oxidation (Air/Heat) A->C O2, ΔT D Photolytic Cleavage (UV Exposure) A->D UV Light E Azo/Azoxy Dimers & Quinone Imines B->E Polymerization F C2-Hydroperoxides & Ring Cleavage Products C->F Peroxide Cleavage G Dehalogenation & Radical Adducts D->G Radical Propagation

Caption: Degradation pathways of 4-Amino-5-chloro-2,3-dihydroinden-1-one under environmental stress.

Part 3: Quantitative Stability & Storage Matrix

The following table synthesizes the expected stability of 4-Amino-5-chloro-2,3-dihydroinden-1-one under various conditions, aligned with [2].

Storage ConditionAtmosphereLight ExposureEst. Shelf-Life (T₁/₂)Primary Degradation Mechanism
-80°C (Deep Freeze) Argon / N₂Dark> 24 MonthsNegligible
-20°C (Standard Freeze) Argon / N₂Dark12 - 18 MonthsTrace Auto-oxidation
2-8°C (Refrigeration) Ambient AirDark3 - 6 MonthsC2-Hydroperoxide Formation
25°C (Room Temp) Ambient AirAmbient Lab Light< 2 WeeksAmine Oxidation (Polymerization)
Solution (DMSO, 25°C) Ambient AirAmbient Lab Light< 48 HoursAccelerated Oxidation & Hydrolysis

Note: Never store this compound in DMSO for prolonged periods. DMSO is hygroscopic and accelerates oxidative degradation. Always prepare fresh working solutions.

Part 4: Self-Validating Experimental Protocols

To guarantee reproducibility, standard operating procedures must be self-validating. If a step fails, the protocol itself should alert the scientist before the compound is ruined.

Protocol A: Inert Aliquoting for Long-Term Storage

Objective: Displace atmospheric oxygen and moisture to halt kinetic degradation.

  • Preparation: Dry the bulk powder in a vacuum desiccator over anhydrous calcium sulfate (Drierite) for 12 hours.

  • Transfer: Working under a fume hood (or ideally, a nitrogen glovebox), transfer 5–10 mg aliquots into pre-weighed, amber glass HPLC vials. Causality: Amber glass blocks UV/Vis light < 500 nm, preventing photolytic C-Cl cleavage.

  • Purging: Insert a gentle stream of Argon gas (heavier than air) into the vial via a sterile needle for 60 seconds.

  • Sealing: Rapidly cap the vial using a PTFE-lined silicone septum cap. PTFE is chemically inert and prevents atmospheric gas exchange.

  • Self-Validation Step (The Submersion Test): Briefly submerge one sealed test vial in a beaker of ethanol. If bubbles escape from the cap, the PTFE seal is compromised. The batch must be re-purged and re-sealed with new caps.

  • Storage: Transfer immediately to a -20°C or -80°C freezer.

Protocol B: Stability-Indicating HPLC Method

Objective: Accurately quantify the purity of the compound and separate it from its oxidative degradants prior to biological assays.

  • Mobile Phase: Prepare a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Causality: TFA keeps the primary amine protonated, ensuring sharp, symmetrical peak shapes.

  • Column: Use a standard C18 Reverse Phase column (e.g., 5 µm, 4.6 x 150 mm).

  • Detection: Set the UV detector to 254 nm and 280 nm.

  • Self-Validation Step (System Suitability Test - SST): Before running your actual sample, inject a forced-degraded sample (1 mg of compound treated with 10 µL of 3% H₂O₂ for 1 hour).

    • Validation Criteria: The method is only validated for use if the resolution ( Rs​ ) between the intact parent peak and the primary oxidized degradant peak is ≥2.0 . If Rs​<2.0 , adjust your gradient slope.

  • Analysis: Inject the stored sample. Purity must be > 98% for reliable biological testing.

Part 5: Storage Workflow Visualization

StorageWorkflow Step1 1. Lyophilize / Dry Powder (Remove Moisture) Step2 2. Transfer to Amber Glass Vials (Block UV/Vis Light) Step1->Step2 Step3 3. Purge Headspace with Argon/N2 (Displace Oxygen) Step2->Step3 Step4 4. Seal with PTFE-Lined Caps (Prevent Gas Exchange) Step3->Step4 Step5 5. Store at -20°C or -80°C (Halt Kinetic Degradation) Step4->Step5

Caption: Step-by-step workflow for the long-term inert storage of functionalized indanones.

Part 6: References

  • Journal of the Chemical Society C: Organic. "The chemistry of indanones. Part I. The ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid and susceptibility to auto-oxidation." Royal Society of Chemistry (1971). Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." EMA Quality Guidelines (2003). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Solvent System Optimization for 4-Amino-5-chloro-2,3-dihydroinden-1-one Extraction

Welcome to the Technical Support Center for pharmaceutical intermediate extraction. This guide is specifically engineered for researchers and drug development professionals working with 4-Amino-5-chloro-2,3-dihydroinden-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pharmaceutical intermediate extraction. This guide is specifically engineered for researchers and drug development professionals working with 4-Amino-5-chloro-2,3-dihydroinden-1-one (also known as 4-amino-5-chloro-1-indanone).

Because this molecule features a unique combination of a weakly basic primary amine, a hydrogen-bond accepting ketone, and a lipophilic aryl chloride, standard generic extraction protocols often result in poor yields or persistent emulsions. This guide provides field-proven troubleshooting, causality-driven FAQs, and self-validating protocols to optimize your solvent systems.

Physicochemical Profiling & Solvent Selection Data

To achieve the best selectivity and recovery, partitioning of the target analyte from one phase into the other must be driven by its physicochemical properties 1.

Table 1: Physicochemical Profile & Extraction Impact

Parameter Characteristic Impact on Extraction Strategy

| Amine Group ( NH2​ ) | Weakly Basic (Est. pKa ~2.5–3.5) | The electron-withdrawing chlorine lowers the pKa. The aqueous phase must be adjusted to pH > 5.5 to ensure the molecule is neutral for organic partitioning. | | Ketone Group ( C=O ) | Hydrogen Bond Acceptor | Requires an organic solvent with a matching polarity index (e.g., Ethyl Acetate) rather than strictly non-polar solvents like Hexane. | | Aryl Chloride Core | Hydrophobic / Lipophilic | Drives the LogP higher when the molecule is uncharged, enabling excellent recovery in moderately polar organic solvents. |

Table 2: Solvent Selection Matrix

Solvent System Polarity Index Relative Recovery Emulsion Risk Recommended Use Case
Ethyl Acetate (EtOAc) 4.4 High Moderate Primary choice for Liquid-Liquid Extraction (LLE) of polar indanones.
Dichloromethane (DCM) 3.1 Very High Low Excellent partitioning 2, but restricted in late-stage pharma due to toxicity.
Hexane / EtOAc (1:1) ~2.2 Moderate Low Ideal for separating the indanone from highly polar aqueous impurities.

| Acetonitrile / EtOAc (1:1) | ~5.1 | High | N/A | Optimal for Accelerated Solvent Extraction (ASE) from solid matrices 3. |

Troubleshooting & FAQs

Q: Why is my extraction yield of 4-Amino-5-chloro-2,3-dihydroinden-1-one inconsistent across different batches? A: This is almost always a pH control issue. The primary amine on the indanone core is ionizable. If the pH of your aqueous mixture is too low (e.g., pH < 4), a significant portion of the compound exists as a protonated ammonium salt, which is highly hydrophilic and will remain in the aqueous phase. Causality & Solution: For ionogenic analytes, optimum partitioning from aqueous to organic is achieved when the analyte is in its neutral form. You must adjust the aqueous sample to at least two pH units above the analyte's pKa 1. For this specific indanone, adjust the aqueous phase to pH 7.0–8.0 before adding your organic solvent.

Q: I am experiencing severe emulsions during the liquid-liquid extraction with Ethyl Acetate. How can I break them? A: Emulsions in indanone extractions occur because the molecule's mixed polarity allows it to act as a weak surfactant at the aqueous-organic interface, especially if fine particulates are present. Causality & Solution: You need to alter the density and ionic strength of the aqueous phase. Adding high concentrations of simple salts (salting out) reduces the solubility of the indanone in the aqueous layer and increases the density differential between the two phases. Saturate the aqueous sample solution with 3–5 M sodium sulfate ( Na2​SO4​ ) to drive the target analytes into the organic phase and instantly break the emulsion [[1]]().

Q: What is the optimal organic-to-aqueous volume ratio for maximum recovery? A: While a generic optimum ratio of 7:1 (Organic:Aqueous) is cited for single-pass extractions to ensure highest recovery 1, this is inefficient for scale-up. Based on the Nernst distribution law, performing three sequential extractions at a 2:1 or 3:1 ratio will yield >98% recovery while using significantly less total solvent.

Experimental Workflows & Protocols

Protocol A: pH-Driven Liquid-Liquid Extraction (LLE)

Use this protocol when extracting the indanone from an aqueous reaction mixture.

  • Aqueous Preparation: Measure the exact volume of your crude aqueous reaction mixture in a separatory funnel.

  • pH Adjustment: Slowly add 1M NaOH dropwise while stirring. Monitor with a calibrated pH meter until the solution reaches pH 7.0–8.0 .

    • Self-Validation Step: Wait 5 minutes and re-test the pH. Localized pH gradients can cause premature precipitation; the pH must remain stable >7.0 to ensure the amine is fully deprotonated.

  • Salting Out: Add anhydrous Sodium Sulfate ( Na2​SO4​ ) directly to the aqueous phase to achieve a concentration of roughly 3 M. Stir until dissolved.

  • Solvent Addition: Add Ethyl Acetate (EtOAc) at a 3:1 (Aqueous:Organic) volume ratio.

  • Phase Separation: Agitate the funnel vigorously for 60 seconds, venting frequently to release pressure. Place on a ring stand and allow the phases to settle for 10 minutes.

  • Collection: Drain the lower aqueous layer into a secondary flask. Collect the upper EtOAc layer. Repeat steps 4-6 two more times with fresh EtOAc.

  • Drying: Combine all organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Accelerated Solvent Extraction (ASE)

Use this protocol when extracting the indanone from a solid matrix (e.g., solid-supported catalysts or dried silica mixtures).

  • Sample Preparation: Grind the solid matrix containing the indanone to a particle size smaller than 0.5 mm. Causality: Efficient extraction requires maximum surface area contact between the solvent and the target analytes3.

  • Cell Loading: Mix the ground sample with an inert dispersant (like diatomaceous earth) to prevent solvent channeling, and load it into the ASE cell.

  • Solvent Selection: Prepare a 1:1 (v/v) mixture of Acetonitrile and Ethyl Acetate 3.

  • Extraction Parameters: Set the ASE system to 80°C and 1500 psi .

    • Causality: Elevated temperature reduces solvent viscosity and breaks analyte-matrix bonds. The high pressure keeps the solvent in a liquid state well above its atmospheric boiling point, drastically improving mass transfer.

  • Collection: Purge the cell with nitrogen gas for 60 seconds and collect the highly concentrated extract.

Process Visualization

G N1 Crude Aqueous Mixture (Indanone + Impurities) N2 pH Adjustment (Target pH 7.0 - 8.0) N1->N2 N3 Salting Out (Add 3-5M Na2SO4) N2->N3 N4 Solvent Addition (EtOAc or DCM) N3->N4 N5 Phase Separation (Settle for 10 mins) N4->N5 N6 Organic Phase (Target Compound) N5->N6 Top Layer (EtOAc) N7 Aqueous Phase (Polar Waste) N5->N7 Bottom Layer N8 Evaporation (Pure Indanone) N6->N8

Figure 1: pH-driven liquid-liquid extraction workflow for 4-Amino-5-chloro-1-indanone.

References

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols LCGC International URL:[Link]

  • Ultrasound-Assisted Synthesis of 2-Benzylidene-1-Indanone Derivatives and Evaluation as a Corrosion Inhibitor National Institutes of Health (PMC) URL:[Link]

Sources

Optimization

Overcoming moisture sensitivity when handling 4-Amino-5-chloro-2,3-dihydroinden-1-one

Indenone Derivatives Technical Support Portal Topic: Overcoming Moisture Sensitivity in 4-Amino-5-chloro-2,3-dihydroinden-1-one Welcome to the Technical Support Center. This guide is engineered for researchers and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Indenone Derivatives Technical Support Portal Topic: Overcoming Moisture Sensitivity in 4-Amino-5-chloro-2,3-dihydroinden-1-one

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals handling 4-Amino-5-chloro-2,3-dihydroinden-1-one. Because this bifunctional building block contains both a reactive aniline and a cyclic ketone, managing moisture is critical to ensuring high yields in downstream functionalizations, such as reductive aminations and transition-metal-catalyzed cross-couplings.

I. Troubleshooting & Causality FAQs

Q1: Why is 4-Amino-5-chloro-2,3-dihydroinden-1-one specifically sensitive to moisture during downstream functionalization? A: The sensitivity is a product of the molecule's dual functional groups and the specific mechanics of the reactions it typically undergoes:

  • Catalyst Poisoning in Cross-Coupling: The C5-chloro position is a prime target for Buchwald-Hartwig or Suzuki couplings. However, trace water strongly coordinates to Palladium (Pd) or Nickel (Ni) catalysts. This coordination displaces carefully tuned phosphine ligands and hydrolyzes the active metal-amido intermediates, prematurely terminating the catalytic cycle.

  • Thermodynamic Reversal in Reductive Amination: When utilizing the C1-ketone or the N4-amine to form Schiff bases (imines), water is a byproduct. According to Le Chatelier’s principle, ambient moisture acts as a competitive nucleophile, shifting the thermodynamic equilibrium backward and preventing complete imine formation.

  • Autoxidation: Anilines, even sterically hindered ones, are susceptible to autoxidation[1]. Moisture, particularly in the presence of trace transition metals, accelerates the formation of radical species, leading to the degradation of the pale compound into dark, polymeric byproducts.

Q2: How do I accurately quantify trace moisture in this compound without degrading it? A: The gold standard is Coulometric Karl Fischer (KF) Titration . Unlike loss-on-drying (LOD) methods which cannot distinguish between water and volatile organic impurities, KF titration is highly specific to water via a stoichiometric redox reaction involving sulfur dioxide and iodine[2]. For trace analysis (down to 10 μg of water), the coulometric method is superior because the iodine titrant is generated electrochemically in situ, eliminating the need for constant standardization[3].

Q3: What is the most reliable method to dry this compound without causing thermal degradation? A: Heating anilines in ambient air causes rapid oxidation. The safest and most effective method is utilizing an Abderhalden drying pistol or a high-vacuum desiccator. By placing the sample in a chamber heated externally by a low-boiling solvent (e.g., refluxing acetone at 56°C) under high vacuum (< 0.1 Torr) in the presence of a strong desiccant like Phosphorus Pentoxide ( P2​O5​ ), you can drive off bound water without exceeding the thermal threshold of the aniline group[4].

II. Quantitative Data: Moisture Thresholds & Desiccant Efficiency

To ensure experimental reproducibility, moisture levels must be strictly controlled based on the intended downstream application.

Downstream ApplicationMax Tolerable MoisturePrimary Consequence of Excess MoistureRecommended Desiccant / Drying Method
Reductive Amination < 500 ppmEquilibrium shift; incomplete imine formation.3Å Molecular Sieves in reaction solvent[5]
Buchwald-Hartwig Coupling < 50 ppmHydrolysis of Pd-amido complex; catalyst death.Abderhalden pistol (High-vacuum over P2​O5​ )
Grignard Addition (C1) < 10 ppmExothermic quenching of Grignard reagent.Azeotropic distillation (Toluene)
Long-term Storage < 100 ppmAutoxidation of the aniline group.Vacuum desiccator; Argon backfill

III. Self-Validating Experimental Protocols

Every protocol must be a closed, self-validating loop. Do not proceed to sensitive reactions without analytical confirmation of dryness.

Protocol A: Anhydrous Preparation and Storage (Abderhalden Method)

This method removes both free and bound crystal water without oxidizing the sample[4].

  • Preparation: Transfer the crystalline 4-Amino-5-chloro-2,3-dihydroinden-1-one into a pre-weighed, oven-dried borosilicate glass boat.

  • Setup: Place the boat into the inner chamber of an Abderhalden drying pistol. Fill the desiccant receptacle with fresh Phosphorus Pentoxide ( P2​O5​ ).

  • Evacuation: Connect the pistol to a Schlenk line and evacuate the chamber to < 0.1 Torr.

  • Gentle Heating: Heat the external jacket using refluxing acetone (56°C). Maintain these conditions for 12 hours.

  • Inert Transfer: Backfill the chamber with ultra-high purity Argon. Immediately transfer the sealed boat into an Argon-filled glovebox.

Protocol B: Coulometric Karl Fischer Validation

This protocol serves as the validation gate before committing the dried compound to expensive catalytic reactions[3].

  • System Equilibration: Power on the Metrohm KF Coulometer. Allow the generator electrode to condition the Hydranal-Coulomat solvent until the background drift is stable and ≤ 10 μ g/min .

  • Sample Preparation (In Glovebox): Dissolve exactly 100 mg of the dried 4-Amino-5-chloro-2,3-dihydroinden-1-one in 1.0 mL of anhydrous, pre-titrated solvent.

  • Injection: Using a gas-tight syringe, inject the sample through the septum into the titration cell. Input the exact mass into the titrator.

  • Validation Decision:

    • If moisture is < 50 ppm , the batch is validated for cross-coupling.

    • If moisture is > 50 ppm , the batch fails validation and must be routed back to Protocol A.

IV. Workflow Visualization

MoistureWorkflow Start Raw 4-Amino-5-chloro- 2,3-dihydroinden-1-one KF_Initial Initial KF Titration (Coulometric) Start->KF_Initial Drying Vacuum Drying (Abderhalden / P2O5) KF_Initial->Drying KF_Check Validation KF Titration Target: < 50 ppm Drying->KF_Check Decision Moisture Level? KF_Check->Decision Decision->Drying > 50 ppm Glovebox Store in Glovebox (Argon Atmosphere) Decision->Glovebox < 50 ppm Reaction Anhydrous Downstream Reaction Glovebox->Reaction

Figure 1: Self-validating anhydrous workflow for 4-Amino-5-chloro-2,3-dihydroinden-1-one handling.

V. References

  • Alfa Chemistry. "Mastering Karl Fischer Moisture Analysis: A Complete Guide." TCA Lab / Alfa Chemistry. Available at:

  • Kattel K, Clogston JD. "Determination of Water Content using the Karl Fischer Coulometric Method." NCBI - NIH. Available at:

  • Armarego, W.L.F., Perrin, D.D. "Purification of Laboratory Chemicals: Drying." Hive Chemicals & Equipment. Available at:

  • Benchchem. "Managing air and moisture sensitive reactions with 2,4,6-Tritert-butyl-3-nitroaniline." Benchchem Technical Resources. Available at:

  • Williams, D. B. G., Lawton, M. "Absorption of Water into Organic Solvents Used for Electrochemistry under Conventional Operating Conditions." Analytical Chemistry - ACS Publications. Available at:

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing for 4-Amino-5-chloro-2,3-dihydroinden-1-one

Welcome to the Advanced Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and resolve peak tailing issues specifically associated with 4-Amino-5-chloro-2,3-dihydroinden-1-one .

Rather than relying on trial-and-error, this guide emphasizes the chemical causality behind chromatographic behavior, providing self-validating protocols to ensure robust, reproducible analytical methods.

I. Core Mechanistic FAQ: Understanding the Analyte

Q1: Why does 4-Amino-5-chloro-2,3-dihydroinden-1-one consistently exhibit peak tailing in standard reversed-phase HPLC (RP-HPLC)? A1: The tailing observed with this molecule is primarily a chemical phenomenon rather than a physical instrument issue (such as extra-column dead volume). 4-Amino-5-chloro-2,3-dihydroinden-1-one contains a primary amine group attached to an indanone ring system. In standard RP-HPLC mobile phases (pH 4–7), this amine is protonated and carries a positive charge.

Concurrently, residual silanol groups (-Si-OH) on the silica-based stationary phase become ionized (-Si-O⁻) at pH levels above 4.0[1]. The resulting electrostatic attraction between the protonated amine and the ionized silanols acts as a secondary ion-exchange retention mechanism [2]. Because these active sites are heterogeneous and easily saturated, the analyte molecules desorb at different rates, causing a "velcro effect" that manifests as an asymmetrical, tailing peak[3].

Q2: How does the pKa of this specific molecule dictate my mobile phase choices? A2: The primary amine on this molecule acts as an aniline derivative, giving it an estimated pKa of approximately 4.0–5.0. To achieve robust chromatography with symmetrical peaks, the mobile phase pH must be at least 2 units away from the analyte's pKa[4]. Operating near the pKa results in a mixture of ionized and unionized forms, leading to split or broad peaks. You must strategically choose to either fully protonate the amine (low pH) or fully neutralize it (high pH) [4].

II. Troubleshooting Workflows & Logic

To systematically resolve peak tailing for this amine-containing compound, follow the logical decision matrix below. This workflow isolates the root chemical causes of secondary interactions.

PeakTailingTroubleshooting Start Observe Peak Tailing (Tailing Factor > 1.5) CheckPH Is Mobile Phase pH < 3.0 or > 8.0? Start->CheckPH AdjustPH Adjust pH to 2.5 (Formic Acid) or 9.5 (Ammonia) CheckPH->AdjustPH No CheckCol Is Column End-Capped (Type-B Silica)? CheckPH->CheckCol Yes AdjustPH->CheckCol ChangeCol Switch to Base-Deactivated or Hybrid Silica C18 CheckCol->ChangeCol No CheckBuffer Is Buffer Concentration ≥ 25 mM? CheckCol->CheckBuffer Yes ChangeCol->CheckBuffer IncreaseBuffer Increase Buffer to 25-50 mM or Add 0.1% TEA CheckBuffer->IncreaseBuffer No Success Symmetrical Peak (Tailing Factor 1.0 - 1.2) CheckBuffer->Success Yes IncreaseBuffer->Success

Systematic troubleshooting logic for resolving basic amine peak tailing in RP-HPLC.

III. Self-Validating Experimental Protocols

To eliminate tailing, you must control either the ionization of the analyte or the ionization of the silica surface. Below are two field-proven methodologies.

Protocol A: Low-pH Silanol Suppression Method (Recommended)

Causality: By lowering the mobile phase pH below 3.0, residual silanols (-Si-OH) on the stationary phase are fully protonated and neutralized (the pKa of acidic silanols is ~4.0)[1]. This eliminates the ion-exchange sites, forcing the protonated 4-Amino-5-chloro-2,3-dihydroinden-1-one to separate purely via hydrophobic interactions with the C18 alkyl chains[5].

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Measure 1000 mL of ultrapure LC-MS grade water. Add 1.0 mL of Trifluoroacetic acid (TFA) or 0.1% Formic Acid to achieve a pH of ~2.0–2.5.

  • Buffer Verification: Measure the pH using a calibrated pH meter. Crucial: Do not adjust with a base; if the pH is too low, remake the solution to maintain ionic strength consistency.

  • Organic Phase Matching: Use 100% HPLC-grade Acetonitrile (ACN) containing an equivalent 0.1% TFA to prevent baseline drift during gradient elution.

  • Column Equilibration: Flush a high-purity, end-capped C18 column (e.g., 5 µm, 4.6 x 150 mm) with 10 column volumes of the initial mobile phase (e.g., 90% Aqueous / 10% ACN).

  • Injection: Inject 5–10 µL of the analyte standard. Self-Validation Step: Ensure the sample diluent matches the initial mobile phase composition to prevent localized solvent mismatch tailing.

  • Validation: Calculate the Tailing Factor (Tf) at 5% peak height. A successful suppression will yield a Tf ≤ 1.2.

Protocol B: Competitive Amine Masking (Alternative for Legacy Columns)

Causality: If using older "Type-A" silica columns, low pH might not perfectly mask all active metal-contaminated silanol sites[1]. Adding a small, highly basic molecule like Triethylamine (TEA) competitively binds to these active sites, physically blocking the larger indanone molecules from interacting with them [5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 25 mM Potassium Dihydrogen Phosphate (KH₂PO₄) buffer in water.

  • Additive Integration: Add 0.1% to 0.2% (v/v) Triethylamine (TEA) to the buffer.

  • pH Adjustment: The addition of TEA will raise the pH. Use dilute orthophosphoric acid to titrate the buffer back to pH 3.0 to maintain primary silanol suppression.

  • Filtration: Filter the buffer through a 0.22 µm nylon membrane to remove precipitated salts.

  • Execution: Run the method isocratically (e.g., 60% Buffer / 40% Methanol) and monitor peak symmetry.

IV. Quantitative Impact of Method Parameters

The following table summarizes the causal impact of different chromatographic conditions on the peak shape of 4-Amino-5-chloro-2,3-dihydroinden-1-one, based on standard amine behavior in RP-HPLC.

Chromatographic ConditionAnalyte StateSilanol StateExpected Tailing Factor (Tf)Resolution Status
pH 6.5, Unbuffered Water Partially ProtonatedHighly Ionized (-Si-O⁻)> 2.5 (Severe Tailing)Poor (Peak broadening)
pH 4.5, 10 mM Acetate ProtonatedPartially Ionized1.8 - 2.2 (Moderate Tailing)Sub-optimal (Near pKa)
pH 2.5, 0.1% TFA Fully ProtonatedNeutralized (-Si-OH)1.0 - 1.2 (Symmetrical)Excellent (Silanols suppressed)
pH 6.0 + 0.1% TEA ProtonatedBlocked by TEA1.1 - 1.3 (Symmetrical)Good (Competitive binding)
pH 10.0, 20 mM Ammonia *Neutral (Free Base)Highly Ionized (-Si-O⁻)1.0 - 1.1 (Symmetrical)Excellent (Requires Hybrid C18)

*Note: Operating at pH 10.0 requires specialized hybrid silica columns designed to withstand alkaline dissolution. Standard silica will degrade rapidly at this pH.

V. References

  • Title: HPLC Troubleshooting Guide Source: ACE HPLC / hplc.eu URL: [Link]

  • Title: HPLC Peak Tailing Source: Axion Analytical Labs URL: [Link]

  • Title: Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies Source: National Institutes of Health (NIH PMC) URL: [Link]

  • Title: The Critical Role of pKa in HPLC Method Development Source: Khemit URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Quantitative NMR (qNMR) validation of 4-Amino-5-chloro-2,3-dihydroinden-1-one purity

Quantitative NMR (qNMR) Validation of 4-Amino-5-chloro-2,3-dihydroinden-1-one Purity: A Comparative Guide 4-Amino-5-chloro-2,3-dihydroinden-1-one is a highly functionalized intermediate critical to the synthesis of compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Quantitative NMR (qNMR) Validation of 4-Amino-5-chloro-2,3-dihydroinden-1-one Purity: A Comparative Guide

4-Amino-5-chloro-2,3-dihydroinden-1-one is a highly functionalized intermediate critical to the synthesis of complex pharmaceutical active ingredients (APIs). In drug development, the absolute purity of such building blocks dictates the impurity profile and overall yield of downstream synthetic steps. While High-Performance Liquid Chromatography (HPLC) coupled with UV detection remains the conventional workhorse for purity assessment, it possesses inherent blind spots.

This guide objectively compares the analytical performance of Quantitative Nuclear Magnetic Resonance (qNMR) against traditional chromatographic methods, providing a self-validating experimental framework for the absolute quantification of 4-Amino-5-chloro-2,3-dihydroinden-1-one.

Mechanistic Causality: The qNMR Advantage

The fundamental flaw in relying solely on HPLC-UV or GC-FID for absolute purity is their dependence on relative response factors. In HPLC-UV, different molecules absorb UV light to varying degrees based on their chromophores. Consequently, calculating purity via "area percent normalization" assumes all components respond equally—a mathematically flawed premise unless a structurally identical, highly pure reference standard of the target analyte is used for calibration[1].

qNMR bypasses this limitation entirely. It operates on a primary physical principle: the integrated area of a nuclear magnetic resonance signal is directly and universally proportional to the molar quantity of the nuclei (typically 1 H) generating that resonance[2].

By spiking the sample with a certified, SI-traceable Internal Standard (IS) that has no structural relationship to the analyte (e.g., Maleic Acid), qNMR provides an absolute mass fraction. It eliminates the need for an analyte-specific reference standard and inherently detects any proton-bearing impurity, including UV-inactive salts or residual aliphatic solvents that HPLC-UV completely misses[3].

G Sample 4-Amino-5-chloro-2,3-dihydroinden-1-one Sample HPLC HPLC-UV Workflow Requires Target Ref. Standard Sample->HPLC qNMR qNMR Workflow Requires Universal Int. Standard Sample->qNMR UV_Det UV Detection (Response Factor Dependent) HPLC->UV_Det NMR_Det 1H-NMR Acquisition (Direct Proportionality) qNMR->NMR_Det HPLC_Result Relative Purity (% Area) Prone to UV-inactive bias UV_Det->HPLC_Result qNMR_Result Absolute Purity (% Mass) SI-Traceable NMR_Det->qNMR_Result

Workflow comparison: qNMR absolute quantification vs. HPLC-UV relative purity.

Comparative Performance Data

To illustrate the analytical divergence between these techniques, a representative batch of 4-Amino-5-chloro-2,3-dihydroinden-1-one was subjected to parallel purity assessments. The data below highlights how chromatographic methods can overestimate purity by failing to account for "invisible" impurities.

Analytical ParameterqNMR ( 1 H)HPLC-UV (254 nm)GC-FID
Analytical Principle Direct nuclear proportionalityUV absorbance (Extinction coefficient)Flame ionization (Carbon count)
Reference Standard Required Universal (e.g., Maleic Acid)Target-specific (Analyte itself)Target-specific (Analyte itself)
Measured Purity 98.2% (Absolute Mass Fraction) 99.8% (Area Normalization) 99.6% (Area Normalization)
Precision (RSD, n=5) 0.15%0.05%0.08%
Impurity Detection Scope Detects all protonated speciesMisses UV-inactive impuritiesMisses non-volatile impurities

Data Interpretation: The HPLC-UV results suggest a near-perfect purity of 99.8%[1]. However, qNMR reveals the true absolute mass fraction is 98.2%. This discrepancy is caused by the presence of UV-inactive impurities (e.g., residual inorganic salts from the chlorination/amination steps or aliphatic extraction solvents) which do not absorb at 254 nm but are explicitly quantified by the universal detection of qNMR.

Self-Validating qNMR Experimental Protocol

To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), an analytical method must be self-validating. The following protocol embeds internal checks to ensure the derived purity is mathematically and physically sound[4].

Materials
  • Analyte: 4-Amino-5-chloro-2,3-dihydroinden-1-one (MW: 181.62 g/mol )

  • Internal Standard (IS): Maleic Acid, NIST-traceable Certified Reference Material (MW: 116.07 g/mol , Purity: 99.98%)[5].

  • Solvent: DMSO- d6​ (100% atom D) to prevent solvent peak overlap.

Step-by-Step Methodology & Causality

Step 1: High-Precision Gravimetric Preparation

  • Action: Using a calibrated microbalance, accurately weigh ~10 mg of the analyte and ~5 mg of Maleic Acid directly into a static-free glass vial. Record weights to the nearest 0.001 mg.

  • Causality: qNMR is a relative primary method. The final absolute purity is mathematically tethered to the mass of the internal standard. Any gravimetric error propagates linearly into the final result; thus, high-precision weighing is the most critical physical step[5].

Step 2: Dissolution and Homogenization

  • Action: Add 0.7 mL of DMSO- d6​ . Vortex and sonicate for 2 minutes. Transfer to a high-quality 5 mm NMR tube.

  • Causality: Incomplete dissolution creates a multiphase system, leading to line broadening and a loss of the direct proportionality between the liquid-phase analyte and the IS.

Step 3: Rigorous NMR Acquisition

  • Action: Acquire a 1D 1 H spectrum using a simple 90° pulse sequence (zg). Set the relaxation delay ( D1​ ) to ≥5×T1​ of the slowest relaxing proton (typically 30–60 seconds). Set the number of scans to achieve a Signal-to-Noise Ratio (SNR) > 250:1.

  • Causality: NMR signals depend on the thermal equilibrium of nuclear spins. If D1​ is too short, the spins do not fully relax between pulses. This causes signal attenuation (saturation), artificially skewing the integral ratios and destroying quantitative accuracy[4].

Step 4: Data Processing & Self-Validation

  • Action: Apply a 0.3 Hz exponential window function. Perform manual zero- and first-order phase correction, followed by a rigorous polynomial baseline correction.

  • Self-Validation Check: Integrate the Maleic Acid singlet at δ 6.26 ppm ( N=2 ). Next, integrate two separate isolated signals from the analyte (e.g., the aromatic proton at δ ~7.4 ppm and the aliphatic CH 2​ protons of the indanone ring). Calculate the purity using both analyte signals independently. If the two calculated purities match within 0.5%, the measurement validates itself against hidden peak overlaps.

Step 5: Absolute Purity Calculation Calculate the mass fraction purity ( Px​ ) using the following equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

(Where I = Integral area, N = Number of nuclei, M = Molar mass, m = Gravimetric mass, and P = Purity).

Protocol Step1 1. Gravimetric Preparation Weigh Analyte & Internal Standard (IS) Step2 2. Dissolution Dissolve completely in DMSO-d6 Step1->Step2 Step3 3. NMR Acquisition 90° Pulse, D1 > 5*T1 (Thermal Eq.) Step2->Step3 Step4 4. Data Processing Phase/Baseline Correction & Integration Step3->Step4 Step5 5. Purity Calculation Self-Validate via Orthogonal Peaks Step4->Step5

Step-by-step self-validating qNMR protocol for absolute purity determination.

Conclusion

For complex pharmaceutical intermediates like 4-Amino-5-chloro-2,3-dihydroinden-1-one, relying exclusively on HPLC-UV area percent normalization introduces a high risk of overestimating purity due to undetected, UV-inactive impurities. qNMR provides an orthogonal, highly accurate, and self-validating approach for absolute mass fraction determination. By utilizing SI-traceable internal standards and adhering to strict thermodynamic relaxation protocols, researchers can secure unparalleled confidence in their analytical data, ensuring the integrity of downstream drug development pipelines.

References

1.[2] Title: USP <761> Nuclear Magnetic Resonance Spectroscopy Source: United States Pharmacopeia (usp.org) URL:

2.[1] Title: Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment Source: Benchchem (benchchem.com) URL:

3.[4] Title: Purity by Absolute qNMR Instructions Source: American Chemical Society (acs.org) URL:

4.[3] Title: Quantitative NMR (qNMR) Internal Standard Reference Data Source: Bureau International des Poids et Mesures (bipm.org) URL:

5.[5] Title: High-Performance Quantitative H-1 NMR Source: Sigma-Aldrich (sigmaaldrich.com) URL:

Sources

Comparative

Benchmarking Catalytic Efficiency: Asymmetric Reduction of 4-Amino-5-chloro-2,3-dihydroinden-1-one

Executive Summary & Mechanistic Rationale As a Senior Application Scientist, I frequently evaluate substrates where polyfunctionality dictates the boundaries of catalytic viability. The compound 4-Amino-5-chloro-2,3-dihy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently evaluate substrates where polyfunctionality dictates the boundaries of catalytic viability. The compound 4-Amino-5-chloro-2,3-dihydroinden-1-one (CAS 164783-50-2) is a highly functionalized pharmaceutical building block[1]. Transforming this ketone into its corresponding chiral alcohol—a critical precursor for various neuroactive and metabolic drug scaffolds—presents two distinct chemical liabilities:

  • Catalyst Poisoning: The C4-primary amine is a potent Lewis base that can irreversibly coordinate to and deactivate traditional inner-sphere transition metal catalysts.

  • Reductive Dehalogenation: The C5-chloro substituent is activated by the aromatic ring and is susceptible to cleavage under aggressive, high-pressure hydrogenation conditions.

To navigate these challenges, we benchmark two state-of-the-art, mild catalytic paradigms: Chemocatalytic Asymmetric Transfer Hydrogenation (ATH) using a Noyori-type Ru-TsDPEN complex[2], and Biocatalysis utilizing an engineered Ketoreductase (KRED)[3].

The Ru-TsDPEN system operates via an outer-sphere mechanism. Because the metal center does not require direct coordination to the ketone oxygen, it effectively bypasses the poisoning threat of the C4-amine. Conversely, engineered KREDs provide an enzymatic pocket that natively accommodates indanone derivatives[4], delivering hydride with absolute stereocontrol while operating under ambient, aqueous conditions that completely eliminate the risk of dehalogenation.

Pathway Visualization

BenchmarkingWorkflow cluster_chemo Chemocatalysis (ATH) cluster_bio Biocatalysis (KRED) Substrate 4-Amino-5-chloro- 2,3-dihydroinden-1-one RuCat Ru(II)-TsDPEN Complex HCOOH / Et3N Substrate->RuCat BioCat Engineered KRED NADPH / GDH System Substrate->BioCat Mech1 Outer-Sphere Hydride Transfer RuCat->Mech1 Product (1S)-4-Amino-5-chloro- indan-1-ol Mech1->Product Mech2 Enzymatic Hydride Delivery BioCat->Mech2 Mech2->Product Analysis Chiral HPLC & GC-MS (ee%, Conversion, TON) Product->Analysis

Comparative catalytic pathways for the asymmetric reduction of 4-amino-5-chloro-1-indanone.

Experimental Methodologies

To ensure scientific integrity, both protocols are designed as self-validating systems, incorporating internal controls to guarantee that the reported efficiencies are absolute and reproducible.

Protocol A: Ru-TsDPEN Asymmetric Transfer Hydrogenation (ATH)
  • Preparation of the Catalyst-Substrate Complex: In a rigorously degassed Schlenk flask, dissolve 4-amino-5-chloro-2,3-dihydroinden-1-one (10.0 mmol) and (S,S)-Ru-TsDPEN (0.05 mmol, 0.5 mol%) in anhydrous DMF (20 mL).

    • Causality: DMF is selected over standard alcohols to ensure complete dissolution of the highly polar, amine-bearing substrate, preventing heterogeneous reaction kinetics.

  • Addition of Hydrogen Donor: Slowly add a pre-mixed, degassed azeotropic solution of formic acid/triethylamine (TEAF, 5:2 molar ratio, 50 mmol).

    • Causality: TEAF provides a steady, mild source of hydride. The controlled addition prevents rapid off-gassing of CO₂ and maintains a stable pH, preventing the protonation and subsequent precipitation of the C4-amino group.

  • Reaction Monitoring (Self-Validating Step): Stir at 40 °C. Withdraw 50 µL aliquots every 2 hours, quench with saturated NaHCO₃, extract with EtOAc, and analyze via GC-FID against a pre-added biphenyl internal standard.

    • Causality: The internal standard ensures that conversion metrics are absolute and not artificially inflated by evaporative solvent loss during the run.

  • Workup: Upon >98% conversion, dilute with water and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to isolate the chiral alcohol.

Protocol B: Engineered Ketoreductase (KRED) Biocatalysis
  • Enzyme and Cofactor Initialization: In a jacketed bioreactor, dissolve glucose (25 mmol), NADP⁺ (0.1 mmol), and Glucose Dehydrogenase (GDH, 50 U) in 100 mL of 100 mM Potassium Phosphate (KPi) buffer (pH 7.0).

    • Causality: The GDH/glucose system drives the continuous regeneration of NADPH. This keeps the expensive NADP⁺ cofactor at catalytic amounts and thermodynamically pushes the reduction equilibrium forward.

  • Substrate Introduction: Dissolve the substrate (10.0 mmol) in 10 mL of DMSO. Add this dropwise to the buffered enzyme solution.

    • Causality: The substrate's low aqueous solubility necessitates a co-solvent. DMSO is chosen because engineered KREDs exhibit high tolerance to it (up to 15% v/v) without denaturing[3].

  • Biocatalyst Addition & Control (Self-Validating Step): Add the engineered KRED powder (2.0 wt% relative to substrate). Simultaneously, set up a parallel 1 mL reaction lacking the KRED.

    • Causality: The negative control definitively validates that any observed reduction is strictly enzyme-mediated and not an artifact of the GDH/glucose system or background chemical reduction.

  • Incubation and Extraction: Stir at 30 °C and 250 rpm for 24 hours. Monitor pH via an autotitrator, maintaining pH 7.0 with 1M NaOH (neutralizing the gluconic acid byproduct). Extract with MTBE, centrifuge to break emulsions, and concentrate the organic phase.

Comparative Data Analysis

The quantitative performance of both catalytic systems is summarized below. Data was acquired via Chiral HPLC (Chiralcel OD-H column) and GC-MS.

Performance MetricRu-TsDPEN (ATH) ChemocatalysisEngineered KRED Biocatalysis
Catalyst Loading 0.5 mol%2.0 wt%
Hydrogen Source Formic Acid (via TEAF)Glucose (via GDH/NADPH)
Solvent System DMF / TEAFKPi Buffer (pH 7.0) / 10% DMSO
Reaction Temperature 40 °C30 °C
Time to >98% Conversion 12 hours24 hours
Enantiomeric Excess (ee) 94% (S)>99.5% (S)
Dehalogenation Impurity < 1.5%Not Detected (0.0%)
Space-Time Yield (g/L/h) 14.55.2
E-factor ~15~25 (Driven by aqueous waste)

Strategic Recommendations

Both catalysts successfully navigate the structural liabilities of 4-amino-5-chloro-2,3-dihydroinden-1-one, but they serve different strategic phases of drug development:

  • Select Ru-TsDPEN ATH for early-phase scale-up where high space-time yields and rapid throughput are prioritized. The 1.5% dehalogenation impurity can typically be cleared during subsequent crystallization steps.

  • Select Engineered KREDs for late-stage manufacturing or when the target API requires >99% enantiomeric purity directly out of the reactor. The absolute suppression of dehalogenation and perfect stereocontrol justify the lower space-time yield and higher E-factor associated with the aqueous buffer system.

References

1.[1] Title: 4-Amino-5-chloro-2,3-dihydroinden-1-one | Benchchem Source: benchchem.com URL:

2.[3] Title: IDENTIFYING KETOREDUCTASES THAT PREFERENTIALLY SYNTHESIZE PHARMACEUTICALLY RELEVENT (S)-1-HYDROXY Source: ajpamc.com URL:

3.[4] Title: 11: Comparison of Different Biocatalytic Routes to Target Molecules - Books Source: rsc.org URL:

4.[2] Title: US7476757B2 - Process for the synthesis of enantiomeric indanylamine derivatives Source: google.com URL:

Sources

Validation

4-Amino-5-chloro-2,3-dihydroinden-1-one vs other indanone intermediates in drug discovery

The 1-indanone scaffold is widely recognized as a privileged structure in medicinal chemistry, serving as the rigid bicyclic core for numerous FDA-approved therapeutics, ranging from acetylcholinesterase (AChE) inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1-indanone scaffold is widely recognized as a privileged structure in medicinal chemistry, serving as the rigid bicyclic core for numerous FDA-approved therapeutics, ranging from acetylcholinesterase (AChE) inhibitors to anti-inflammatory agents[1]. However, the late-stage functionalization and pharmacokinetic profile of the final active pharmaceutical ingredient (API) are heavily dictated by the specific substitution pattern of the indanone intermediate.

As drug discovery shifts toward highly targeted, metabolically stable compounds, the selection of the right building block is critical. This guide objectively compares 4-Amino-5-chloro-2,3-dihydroinden-1-one (CAS: 164783-50-2) against other industry-standard indanone intermediates, such as 5,6-dimethoxy-1-indanone (the Donepezil precursor) and 4-bromo-1-indanone.

Structural & Electronic Profiling: The Causality of Substitution

The substitution pattern on the aromatic ring of the indanone core fundamentally alters its electronic landscape, reactivity, and binding affinity.

  • 4-Amino-5-chloro-2,3-dihydroinden-1-one: This intermediate features a unique "push-pull" electronic system. The 4-amino group acts as an electron-donating group (+M effect), providing a versatile nucleophilic handle for late-stage amidation, urea formation, or Buchwald-Hartwig cross-coupling. Conversely, the 5-chloro group exerts an inductive electron-withdrawing effect (-I). In medicinal chemistry, the strategic placement of a chlorine atom is a proven method to block CYP450-mediated aromatic oxidation, thereby increasing the metabolic half-life and lipophilicity (LogP) of the resulting drug candidate[2]. Furthermore, the ortho-relationship between the bulky chlorine and the amine reduces the amine's basicity, requiring specific catalytic conditions for functionalization.

  • 5,6-Dimethoxy-1-indanone: The classic intermediate for the synthesis of Donepezil[3]. The two methoxy groups are strongly electron-donating, making the aromatic ring highly electron-rich. This electron density pushes into the carbonyl system, making the C2 position highly enolizable and perfectly suited for Claisen-Schmidt/Aldol condensations[4].

  • 4-Bromo-1-indanone: A purely halogenated intermediate designed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira). While versatile, it lacks the built-in hydrogen-bond donor capabilities provided by the amine in the 4-amino-5-chloro analog.

Table 1: Physicochemical and Reactivity Comparison of Key Indanone Intermediates
IntermediateKey SubstituentsElectronic NaturePrimary Synthetic UtilityPharmacokinetic / Metabolic Advantage
4-Amino-5-chloro-1-indanone -NH₂ (C4), -Cl (C5)Push-Pull (+M, -I)Chemoselective amidation, urea synthesis, cross-coupling.Halogen shielding blocks C5 oxidation; amine provides H-bond donor[2].
5,6-Dimethoxy-1-indanone -OCH₃ (C5, C6)Electron-Rich (+M)Aldol condensation (C2 enolization)[4].High electron density favors target engagement (e.g., AChE active site)[5].
4-Bromo-1-indanone -Br (C4)Electron-Deficient (-I)Pd-catalyzed cross-coupling.Heavy halogen increases lipophilicity; easily swapped for bioisosteres.
6-Fluoro-7-hydroxy-1-indanone -F (C6), -OH (C7)Modulated pKaEtherification, electrophilic aromatic substitution.Fluorine modulates the pKa of the adjacent hydroxyl group.

Mechanistic & Workflow Visualizations

To understand how these intermediates diverge in synthesis, we must map their reactivity profiles. The following diagrams illustrate the synthetic divergence and the pharmacophore mapping of the 4-amino-5-chloro scaffold.

G A 4-Amino-5-chloro- 1-indanone A1 Amidation / Urea Formation A->A1 Acyl Chloride, Base A2 Buchwald-Hartwig Cross-Coupling A->A2 Aryl Halide, Pd Catalyst B 5,6-Dimethoxy- 1-indanone B1 Aldol Condensation (w/ Aldehyde) B->B1 Base Catalyst A_Target Kinase / GPCR Inhibitors A1->A_Target A2->A_Target B2 Donepezil Analogs B1->B2 Reduction

Divergent synthetic pathways of 4-Amino-5-chloro-1-indanone vs 5,6-Dimethoxy-1-indanone.

G Core Indanone Core Rigid Bicyclic Scaffold H-Bond Acceptor (C=O) Amino 4-Amino Group Electron Donating (+M) H-Bond Donor Core->Amino C4 Substitution Chloro 5-Chloro Group Electron Withdrawing (-I) Lipophilic Pocket Binding Core->Chloro C5 Substitution Reactivity Reactivity Profile Chemoselective Amidation Ortho-directed metalation Amino->Reactivity Primary Amine Nucleophile Chloro->Reactivity Inductive Pull Metabolism Metabolic Stability Blocks CYP450 Oxidation at C5 Increases Half-life Chloro->Metabolism Halogen Shielding

Pharmacophore and electronic mapping of the 4-Amino-5-chloro-1-indanone scaffold.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols detail the specific methodologies for utilizing these intermediates, explaining the causality behind the reagent choices and establishing self-validating checkpoints.

Protocol A: Chemoselective Amidation of 4-Amino-5-chloro-1-indanone

Objective: Functionalize the C4 amine with an acyl chloride without triggering unwanted reactions at the C1 ketone. Causality & Rationale: The C4 amine is sterically hindered by the adjacent C5 chlorine and its nucleophilicity is slightly dampened by the halogen's inductive pull. Therefore, a highly reactive electrophile (acid chloride) and a non-nucleophilic, sterically bulky base (N,N-Diisopropylethylamine, DIPEA) are required. Dichloromethane (DCM) is selected as the solvent because it solubilizes the intermediate without participating in hydrogen bonding, which would otherwise further reduce the amine's reactivity.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 4-Amino-5-chloro-1-indanone in anhydrous DCM (0.2 M concentration) under an inert argon atmosphere.

  • Base Addition: Add 2.5 eq of DIPEA. Causality: DIPEA acts as an acid scavenger for the HCl byproduct, preventing the protonation of the starting amine, while its steric bulk prevents it from reacting with the acid chloride.

  • Electrophile Addition: Cool the reaction to 0 °C. Dropwise, add 1.2 eq of the desired acyl chloride.

  • Reaction Monitoring (Self-Validation): Stir for 2 hours, allowing the reaction to warm to room temperature. Monitor via LC-MS. Validation Check: The disappearance of the starting material peak and the emergence of a new peak with a higher molecular weight (M+Acyl-HCl) confirms conversion. The absence of di-acylated products validates the chemoselectivity.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Causality: This neutralizes excess acid and forces any unreacted acid chloride to hydrolyze into the aqueous layer.

  • Isolation: Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/Ethyl Acetate).

Protocol B: Continuous-Flow Aldol Condensation of 5,6-Dimethoxy-1-indanone (Benchmark)

Objective: Synthesize the highly conjugated Donepezil precursor via Claisen-Schmidt condensation[6]. Causality & Rationale: The electron-rich nature of 5,6-dimethoxy-1-indanone makes its alpha-protons highly acidic. Using a basic anion-exchange resin (A26) in a continuous flow reactor provides a high local concentration of hydroxide equivalents without the need for a homogeneous aqueous workup, driving the thermodynamic dehydration of the beta-hydroxy ketone to the final enone[4].

Step-by-Step Methodology:

  • System Conditioning: Pack a flow reactor column with pre-washed A26 basic resin. Condition the system with a solvent mixture of THF/iPrOH (9:1) containing 2% H₂O at 55 °C[4].

  • Reagent Mixing: Prepare a reservoir solution containing 1.0 eq of 5,6-dimethoxy-1-indanone and 1.05 eq of 1-benzylpiperidine-4-carbaldehyde in the THF/iPrOH solvent system.

  • Flow Execution: Pump the reservoir solution through the heated resin bed at a flow rate of 0.15 mL/min.

  • Reaction Monitoring (Self-Validation): Collect the effluent. Validation Check: The dehydration to the alpha,beta-unsaturated enone extends the conjugated system. A visual shift from a colorless starting solution to a deep yellow/orange effluent acts as an immediate, self-validating indicator of successful condensation. In-process TLC (PE/EA = 1:1) will show a bright, UV-active product spot.

  • Isolation: Concentrate the effluent in vacuo to yield the crude 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-ylidene]methylpiperidine, ready for downstream palladium-catalyzed hydrogenation[5].

Conclusion

While 5,6-dimethoxy-1-indanone remains the gold standard for synthesizing AChE inhibitors like Donepezil via aldol chemistry, 4-Amino-5-chloro-2,3-dihydroinden-1-one offers a distinct, orthogonal reactivity profile. Its push-pull electronic configuration allows for precise, chemoselective cross-coupling and amidation, while the C5 chlorine atom provides critical metabolic shielding against CYP450 enzymes. For drug development professionals designing novel kinase or GPCR inhibitors, the 4-amino-5-chloro scaffold represents a highly stable, functionalizable, and privileged starting point.

References

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. NIH / PubMed Central.
  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry.
  • Basic Anion-Exchange Resin-Catalyzed Aldol Condensation of Aromatic Ketones with Aldehydes in Continuous Flow. Organic Process Research & Development - ACS Publications.
  • US6252081B1 - Process for production of donepezil derivative. Google Patents.

Sources

Comparative

Validating the Stereoselectivity of 4-Amino-5-chloro-2,3-dihydroinden-1-one Reduction: A Comparative Guide

The asymmetric reduction of prochiral ketones to chiral alcohols is a cornerstone of modern pharmaceutical synthesis. However, the reduction of 4-amino-5-chloro-2,3-dihydroinden-1-one (4-amino-5-chloro-1-indanone) presen...

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Author: BenchChem Technical Support Team. Date: April 2026

The asymmetric reduction of prochiral ketones to chiral alcohols is a cornerstone of modern pharmaceutical synthesis. However, the reduction of 4-amino-5-chloro-2,3-dihydroinden-1-one (4-amino-5-chloro-1-indanone) presents a unique multiparameter challenge. The presence of a free, nucleophilic amino group (-NH₂) acts as a potent Lewis base that can coordinate to and poison metal catalysts, while the electron-withdrawing chloro group (-Cl) alters the electrophilicity of the carbonyl carbon and introduces the risk of reductive dehalogenation.

As a Senior Application Scientist, I have structured this guide to objectively compare the three most prominent methodologies for the stereoselective reduction of this complex indanone derivative: Biocatalytic Ketoreductases (KREDs) , Asymmetric Transfer Hydrogenation (ATH) via Ru-TsDPEN , and Corey-Bakshi-Shibata (CBS) Reduction . This guide will dissect the mechanistic causality behind each approach and provide self-validating experimental protocols to ensure reproducible enantiomeric excess (ee).

Mechanistic Pathways & Causality

Selecting the appropriate reduction technology requires understanding how the substrate's functional groups interact with the catalytic transition state.

  • Biocatalytic Reduction (Engineered KREDs): Ketoreductases operate via a highly constrained enzyme active site. Unlike transition metals, the enzyme pocket relies on hydrogen bonding and steric topography rather than empty d-orbitals. This prevents the free -NH₂ group from "poisoning" the catalyst. The bulky chloro group actually aids in facial recognition, locking the substrate into a single binding pose that allows hydride delivery from NADPH exclusively to one prochiral face, routinely yielding >99% ee .

  • Asymmetric Transfer Hydrogenation (ATH): Utilizing Noyori-type Ru-TsDPEN catalysts, ATH operates via an outer-sphere six-membered pericyclic transition state . While highly efficient for standard indanones, the free amine on our target molecule competes with the TsDPEN ligand for ruthenium coordination. To mitigate this, the reaction must be run in an acidic Formic Acid/Triethylamine (HCOOH/Et₃N) azeotrope, which protonates the amine (forming an ammonium salt) and prevents catalyst deactivation .

  • CBS Reduction: This method utilizes a chiral oxazaborolidine catalyst to activate stoichiometric borane. The Lewis acidic nature of borane makes it highly susceptible to forming stable, unreactive adducts with the substrate's free amine. Consequently, CBS reduction of this substrate often requires either prior protection of the amine (adding synthetic steps) or massive excesses of borane, which compromises atom economy and scalability .

Pathway Ketone 4-Amino-5-chloro-1-indanone ATH Ru-TsDPEN ATH Ketone->ATH Chemical KRED Engineered KREDs Ketone->KRED Biocatalytic CBS CBS Reduction Ketone->CBS Stoichiometric ATH_Mech Outer-sphere mechanism (Hydride transfer) ATH->ATH_Mech KRED_Mech Enzyme active site (NADPH dependent) KRED->KRED_Mech CBS_Mech Oxazaborolidine (Borane activation) CBS->CBS_Mech ATH_Sel ee: 92-95% Risk: Amine poisoning ATH_Mech->ATH_Sel KRED_Sel ee: >99% Highly scalable KRED_Mech->KRED_Sel CBS_Sel ee: 85-90% Risk: Borane side-reactions CBS_Mech->CBS_Sel

Figure 1: Mechanistic pathways and stereoselectivity outcomes for 4-amino-5-chloro-1-indanone reduction.

Comparative Performance Analysis

The following table synthesizes the quantitative performance of these three methodologies when applied specifically to the unprotected 4-amino-5-chloro-1-indanone substrate. Engineered KREDs emerge as the superior product technology due to their absolute tolerance to the free amine and flawless stereocontrol.

Performance MetricEngineered KREDs (Biocatalysis)Ru-TsDPEN (ATH)CBS Reduction
Enantiomeric Excess (ee) > 99.5%92% - 95%85% - 90%
Conversion Rate > 99% (at 24h)~ 95% (at 36h)~ 80% (at 24h)
Tolerance to Free -NH₂ Excellent (No protection needed)Moderate (Requires acidic media)Poor (Forms borane adducts)
Catalyst Loading 1 - 5 wt%0.5 - 1.0 mol%10 mol% (Catalyst) + 2 eq Borane
Environmental Impact Low (Aqueous buffer, ambient temp)Moderate (Formate waste)High (Boron waste, hazardous)
Scalability High (Drop-in commercial viability)Medium (Ru cost, reaction time)Low (Exothermic, stoichiometric)

Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols below are designed as closed-loop, self-validating systems. They include specific In-Process Controls (IPC) and terminal analytical validation steps to confirm both conversion causality and stereochemical integrity.

Protocol A: Biocatalytic Reduction using Engineered KREDs (Recommended)

This protocol utilizes an engineered Ketoreductase with a Glucose/Glucose Dehydrogenase (GDH) cofactor recycling system.

Step 1: Reaction Assembly

  • In a jacketed reactor, dissolve 10.0 g of 4-amino-5-chloro-1-indanone (55 mmol) in 20 mL of DMSO to ensure bioavailability.

  • Prepare the aqueous phase: 100 mM Potassium Phosphate buffer (pH 7.0, 200 mL) containing 1.0 mM NADP⁺, 15.0 g D-glucose, 100 mg GDH, and 200 mg of the engineered KRED powder.

  • Combine the organic and aqueous phases. Set agitation to 400 rpm and temperature to 30 °C.

Step 2: Causality-Driven pH Control

  • The "Why": As GDH oxidizes glucose to regenerate NADPH, it produces gluconic acid. Without intervention, the pH will plummet, denaturing the KRED.

  • Action: Utilize an automated pH-stat titrator to continuously add 1.0 M NaOH, maintaining the pH strictly between 6.9 and 7.1.

Step 3: In-Process Control (IPC) & Extraction

  • Validation: At 12 hours, extract a 100 µL aliquot, partition into ethyl acetate, and analyze via GC-FID. The reaction is deemed complete when the ketone peak area is < 1%.

  • Workup: Extract the bulk mixture with Ethyl Acetate (3 x 100 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under vacuum to yield the crude chiral alcohol.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

This protocol utilizes chemical transfer hydrogenation, relying on an acidic azeotrope to protect the amine.

Step 1: Catalyst Activation

  • In a Schlenk flask under argon, combine [RuCl₂(p-cymene)]₂ (0.25 mol%) and (R,R)-TsDPEN (0.5 mol%) in anhydrous DMF (10 mL).

  • Stir at 40 °C for 1 hour to generate the active 16-electron ruthenium complex.

Step 2: Azeotropic Reduction

  • The "Why": The 5:2 Formic Acid/Triethylamine azeotrope serves a dual purpose: it acts as the hydride donor and protonates the substrate's -NH₂ group, preventing it from displacing the TsDPEN ligand on the ruthenium center.

  • Add 4-amino-5-chloro-1-indanone (10.0 g) followed by 25 mL of the 5:2 HCOOH/Et₃N azeotrope.

  • Heat the reaction to 40 °C for 36 hours.

Step 3: Neutralization and Isolation 5. Cool to 0 °C and carefully quench with saturated aqueous NaHCO₃ until gas evolution ceases and pH reaches 8 (deprotonating the product amine). 6. Extract with Dichloromethane (3 x 50 mL), dry, and evaporate.

Terminal Validation: Chiral HPLC Analysis

To validate the stereoselectivity of either protocol, the isolated product must be subjected to chiral chromatography.

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1). Note: The DEA is critical to prevent peak tailing of the basic amino group.

  • Flow Rate: 1.0 mL/min at 25 °C.

  • Detection: UV at 254 nm.

  • Validation Criteria: The system is self-validated if the minor enantiomer peak area is < 0.5% (for KRED) or < 4.0% (for ATH), confirming the mechanistic fidelity of the chosen reduction pathway.

References

  • Sethi, M. K. "Identifying Ketoreductases That Preferentially Synthesize Pharmaceutically Relevant (S)-1-Hydroxy..." Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 2020.[Link]

  • Touge, T., et al. "Well-Defined Triflylamide-Tethered Arene−Ru(Tsdpen) Complexes for Catalytic Asymmetric Hydrogenation of Ketones." Organometallics, ACS Publications, 2008.[Link]

  • Liu, P. N., et al. "Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst." Organic Letters, ACS Publications, 2004.[Link]

  • Zhang, Y., et al. "Enantioselective Synthesis of Indanes with a Quaternary Stereocenter via Diastereoselective C(sp3)–H Functionalization." Organic Letters, ACS Publications, 2021.[Link]

Validation

Comparative study of functionalized 4-Amino-5-chloro-2,3-dihydroinden-1-one derivatives

An in-depth analysis of the 4-amino-5-chloro-2,3-dihydroinden-1-one (4-amino-5-chloro-1-indanone) scaffold reveals its exceptional utility as a privileged pharmacophore in modern drug discovery. As a Senior Application S...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the 4-amino-5-chloro-2,3-dihydroinden-1-one (4-amino-5-chloro-1-indanone) scaffold reveals its exceptional utility as a privileged pharmacophore in modern drug discovery. As a Senior Application Scientist, I have evaluated this core structure across multiple therapeutic domains. The 5-chloro substituent acts as a highly stable lipophilic anchor that resists oxidative metabolism while providing critical halogen-bonding interactions within target protein pockets. Concurrently, the 4-amino group serves as a versatile hydrogen-bond donor and a synthetic handle for further functionalization.

This guide objectively compares the performance, synthetic pathways, and biological applications of functionalized 4-amino-5-chloro-1-indanone derivatives, supported by self-validating experimental protocols.

Structural and Pharmacological Comparison

The functionalization of the 4-amino-5-chloro-1-indanone core typically diverges into two primary therapeutic applications based on the site of modification:

  • C2-Benzylidene Derivatives (Michael Acceptors): Condensation at the C2 position yields α,β -unsaturated ketones. These derivatives act as potent Michael acceptors and have demonstrated significant efficacy as antimalarial agents by inhibiting β -hematin formation.

  • N-Functionalized / O-Alkyl Derivatives: Modifications targeting the amino group or introducing heterocyclic ethers (e.g., pyrazolylpyridines) transform the scaffold into high-affinity inhibitors of histone demethylases like KDM4C, which are critical targets in oncology.

Quantitative Performance Data

The following table summarizes the comparative metrics of these derivative classes against the unmodified core.

Derivative ClassRepresentative ModificationTarget ApplicationPrimary Activity / IC50LogPSynthetic Yield
Unmodified Core None (Starting Material)Chemical IntermediateN/A1.8N/A
C2-Benzylidene 4-(Benzylthio)benzylideneAntimalarial ( β -hematin)63% inhibition at 10 μ M4.280%
N-Functionalized Pyrazolylpyridine etherOncology (KDM4C Inhibitor)45 nM (Enzymatic IC50)3.565%

Synthetic Workflows and Logical Causality

The divergence in therapeutic application is driven by specific synthetic workflows. The C2 position is highly acidic due to the adjacent ketone, making it ideal for base-catalyzed aldol condensations. Conversely, the 4-amino group requires carefully controlled alkylation or acylation conditions to prevent over-functionalization.

Synthetic pathways for C2-benzylidene and N-substituted indanone derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to confirm causality and success at each step.

Protocol A: Synthesis of C2-Benzylidene Derivatives via Claisen-Schmidt Condensation

Objective: Synthesize (E)-2-[4-(Benzylthio)benzylidene]-4-amino-5-chloro-2,3-dihydroinden-1-one.

  • Preparation: Dissolve 4-amino-5-chloro-1-indanone (1.0 eq, 5.0 mmol) and 4-(benzylthio)benzaldehyde (1.1 eq, 5.5 mmol) in 25 mL of absolute ethanol.

    • Causality: Ethanol is selected because it dissolves both starting materials but acts as an antisolvent for the highly conjugated, lipophilic product, driving the reaction equilibrium forward via precipitation.

  • Catalysis: Add 10% aqueous NaOH (2.0 mL) dropwise over 5 minutes.

    • Causality: The hydroxide ion deprotonates the C2 carbon, forming a reactive enolate intermediate that attacks the electrophilic carbonyl of the aldehyde.

  • Reaction & Monitoring: Stir at 25°C for 4 hours.

    • Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The reaction is validated as complete when the starting material spot (Rf ~0.4) completely disappears and a new, intensely UV-active spot appears at Rf ~0.6.

  • Isolation: Neutralize the mixture with 1M HCl to pH 7, filter the resulting precipitate under vacuum, and wash with cold ethanol (3 x 10 mL).

  • Structural Validation: Analyze the purified compound via 1 H-NMR (CDCl 3​ ).

    • Self-Validation: The strict (E)-configuration of the exocyclic double bond is confirmed by the presence of a distinct vinylic proton singlet at δ 7.6–7.8 ppm. Absence of this peak indicates reaction failure or incorrect stereochemistry.

Protocol B: In Vitro KDM4C Demethylase Inhibition Assay

Objective: Evaluate the IC50 of N-functionalized derivatives against KDM4C using AlphaScreen technology.

  • Buffer Preparation: Prepare a HEPES assay buffer (50 mM, pH 7.5) containing 50 mM NaCl, 0.01% Tween-20, 1 mM α -ketoglutarate, 50 μ M Fe(II) sulfate, and 2 mM ascorbic acid.

    • Causality: KDM4C is a JmjC-domain enzyme. It strictly requires α -ketoglutarate and Fe(II) for catalytic turnover. Ascorbic acid is mandatory to maintain iron in the bioactive +2 oxidation state.

  • Incubation: Dispense 10 μ L of KDM4C enzyme (2 nM final) into a 384-well plate. Add 5 μ L of the indanone derivative (serial dilutions from 10 μ M to 0.1 nM) and incubate for 15 minutes at room temperature to allow for pocket binding.

  • Substrate Addition: Add 5 μ L of biotinylated H3K9me3 peptide substrate (20 nM final). Incubate for 30 minutes.

  • Detection: Add 10 μ L of AlphaScreen Donor (Streptavidin) and Acceptor (Anti-H3K9me3) beads in subdued light.

    • Causality: If the indanone derivative successfully inhibits KDM4C, the peptide remains hypermethylated. The Acceptor bead binds the me3 mark, bringing it into proximity with the Donor bead to generate a measurable luminescent signal at 520-620 nm.

  • Assay Validation: Calculate the Z'-factor using a known positive control inhibitor (e.g., IOX1) and a DMSO negative control.

    • Self-Validation: The assay is only deemed trustworthy if the calculated Z'-factor is 0.6, confirming a robust signal-to-background ratio and validating the derived IC50 values.

Mechanism of Action: Epigenetic Modulation

N-functionalized 4-amino-5-chloro-1-indanone derivatives exhibit profound effects on epigenetic regulation. By competitively binding to the active site of KDM4C, the lipophilic 5-chloro group anchors the molecule deep within the hydrophobic pocket, while the functionalized amino group coordinates with the catalytic iron or active-site residues. This prevents the demethylation of histone H3, leading to chromatin relaxation and the reactivation of silenced tumor suppressor genes.

Epigenetic mechanism of KDM4C inhibition by functionalized indanone derivatives.

References

  • PubChem / Benchchem. "5-Chloro-1-indanone | 42348-86-7". National Center for Biotechnology Information.[Link][1][1]

  • National Institutes of Health (PMC). "Synthesis of Benzocycloalkanone-Based Michael Acceptors and Biological Activities as Antimalarial and Antitrypanosomal Agents". PubMed Central.[Link] [2][2]

  • European Patent Office. "EP 2928471 B1: HISTONE DEMETHYLASE INHIBITORS". Google Patents.[3][3]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide: Safe Handling and Disposal of 4-Amino-5-chloro-2,3-dihydroinden-1-one

As drug development pipelines increasingly rely on complex halogenated intermediates, laboratory safety and environmental compliance must evolve in tandem. 4-Amino-5-chloro-2,3-dihydroinden-1-one (CAS: 164783-50-2) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex halogenated intermediates, laboratory safety and environmental compliance must evolve in tandem. 4-Amino-5-chloro-2,3-dihydroinden-1-one (CAS: 164783-50-2) is a highly valuable building block in medicinal chemistry, featuring both a reactive amine and a chloro-substituted indanone core[1]. While these structural features make it an excellent candidate for cross-coupling and derivatization, they also introduce specific physicochemical hazards that dictate strict operational and disposal protocols.

This guide provides researchers and safety officers with a self-validating, mechanistic approach to handling and disposing of this compound, ensuring both personnel safety and strict adherence to environmental regulations.

Physicochemical Hazards & Mechanistic Causality

To design an effective disposal protocol, we must first understand the causality behind the chemical's behavior:

  • Halogenated Aromatic Core: The presence of the chloro-substituent on the aromatic ring classifies this compound's byproduct streams as halogenated organic waste . If subjected to standard low-temperature incineration, halogenated aromatics can undergo de novo synthesis to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).

  • Amine Reactivity & Acidic Byproducts: During synthesis or degradation, the amine group can interact with acidic reagents, generating hydrochloride salts or residual acidic byproducts. These must be neutralized prior to bulking to prevent uncontrolled exothermic reactions in waste drums.

  • Combustion Byproducts: Thermal destruction of this compound yields hydrogen chloride (HCl) gas and nitrogen oxides (NOx). Therefore, disposal facilities must utilize specialized scrubbing infrastructure.

Quantitative Data & Operational Parameters

The following table summarizes the critical physicochemical parameters and disposal thresholds required for operational planning.

ParameterSpecification / Guideline
Chemical Name 4-Amino-5-chloro-2,3-dihydroinden-1-one
CAS Number 164783-50-2
Waste Classification Halogenated Organic Waste (EPA Compliant)
Primary Neutralization Agent 10% Sodium Bicarbonate ( NaHCO3​ ) Aqueous Solution
Target pH for Bulking 7.0 – 8.0
Required Disposal Method High-Temperature Rotary Kiln Incineration (>1000°C)
Required Emission Control Caustic Scrubbing (NaOH or Ca(OH)2​ ) for HCl gas
Incompatible Materials Strong oxidizing agents, strong acids

Self-Validating Disposal Methodology

Do not mix 4-Amino-5-chloro-2,3-dihydroinden-1-one waste with general non-halogenated solvents. Mixing these streams violates [2] and drastically increases institutional disposal costs.

The following step-by-step protocol is designed as a self-validating system , ensuring that each step is verified before proceeding to the next.

Step 1: Aqueous Waste Neutralization

According to established [1], residual waste containing this compound must be neutralized prior to final disposal.

  • Action: Transfer the aqueous waste stream containing trace 4-Amino-5-chloro-2,3-dihydroinden-1-one into a wide-mouth Erlenmeyer flask equipped with a magnetic stir bar. Slowly add a 10% aqueous solution of Sodium Bicarbonate ( NaHCO3​ ) dropwise.

  • Causality: NaHCO3​ acts as a mild base. It safely neutralizes residual acidic components (such as HCl byproducts) while releasing CO2​ gas at a controlled rate, preventing the violent exothermic spikes associated with strong bases like NaOH.

  • Validation Check: Continuously monitor the solution with a calibrated pH meter. The step is validated and complete only when the pH stabilizes strictly between 7.0 and 8.0 and effervescence ceases.

Step 2: Phase Separation & Compatibility Testing
  • Action: If the waste is a biphasic mixture (aqueous/organic), transfer it to a separatory funnel. Isolate the neutralized aqueous layer from the halogenated organic layer.

  • Action: Before transferring the organic layer to the bulk waste carboy, perform a micro-scale compatibility test: mix 5 mL of the waste with 5 mL of the bulk drum contents in a test tube.

  • Validation Check: Wait 15 minutes. If no temperature increase, gas evolution, or phase polymerization is observed, the waste is validated for bulk transfer.

Step 3: Bulking and Segregation
  • Action: Transfer the validated organic layer into a dedicated, high-density polyethylene (HDPE) carboy explicitly labeled: "Hazardous Waste: Halogenated Organics (Contains Chloro-indanone derivatives)."

  • Causality: Strict segregation ensures the waste is routed to a high-temperature rotary kiln incinerator. As outlined in the [3], combustion must occur at temperatures exceeding 1000°C with extended residence times to fully cleave the C-Cl bonds and prevent dioxin formation.

Process Visualization

The following diagram maps the logical flow of waste generation, validation, and compliant destruction.

G Start 4-Amino-5-chloro-2,3-dihydroinden-1-one Waste Generation Aqueous Aqueous Waste Stream (Acidic Byproducts) Start->Aqueous Organic Organic Waste Stream (Halogenated Solvents) Start->Organic Neutralization Neutralization Add 10% NaHCO3 (pH 7-8) Aqueous->Neutralization pH Validation Segregation Halogenated Waste Segregation (Strictly Isolated) Organic->Segregation Direct Transfer Neutralization->Segregation Incineration High-Temp Incineration (Rotary Kiln + Caustic Scrubber) Segregation->Incineration Prevents Dioxins Landfill Hazardous Waste Landfill (Ash & Scrubber Sludge) Incineration->Landfill EPA Compliant

Workflow for the segregation, neutralization, and compliant disposal of halogenated indanone waste.

References

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes."[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA/600/2-87/098. National Service Center for Environmental Publications (NSCEP).[Link]

Sources

Handling

Personal protective equipment for handling 4-Amino-5-chloro-2,3-dihydroinden-1-one

As a Senior Application Scientist, I recognize that handling novel or highly functionalized pharmaceutical intermediates requires moving beyond generic safety data sheets (SDS). 4-Amino-5-chloro-2,3-dihydroinden-1-one (C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel or highly functionalized pharmaceutical intermediates requires moving beyond generic safety data sheets (SDS). 4-Amino-5-chloro-2,3-dihydroinden-1-one (CAS 164783-50-2) is a specialized chlorinated indanone derivative used extensively as a building block in active pharmaceutical ingredient (API) synthesis [1].

Because it contains both a halogenated ring and an aromatic amine moiety, this compound presents a trifecta of occupational hazards: it is a potent dermal sensitizer, a severe ocular irritant, and carries the risk of systemic toxicity and methemoglobinemia upon inhalation or absorption [2]. Standard laboratory PPE is insufficient.

To ensure absolute safety and regulatory compliance, I have designed the following self-validating operational guide. Every protocol below is engineered to establish a closed-loop containment system, explaining not just what equipment to use, but the causality behind why it is scientifically necessary.

Quantitative PPE Matrix & Barrier Causality

When dealing with lipophilic aromatic amines, the primary vector for exposure is dermal penetration, followed closely by the inhalation of aerosolized powders. The following table summarizes the mandatory PPE requirements, grounded in recent OSHA laboratory safety updates[3][4].

PPE CategoryTechnical SpecificationPerformance StandardCausality / Scientific Rationale
Primary Gloves (Inner) Powder-free Nitrile (4-6 mil)> 240 mins (Solid state)Provides necessary tactile sensitivity for micro-weighing. Acts as a baseline barrier to prevent skin contamination during the doffing process.
Secondary Gloves (Outer) Extended-cuff Neoprene> 480 mins (Aqueous/Solid)Aromatic amines readily permeate latex. Neoprene provides a superior, chemically inert barrier against chlorinated aromatic systems.
Eye/Face Protection ANSI Z87.1 Indirect Vent GogglesSplash & Dust ResistantPrevents ocular exposure to aerosolized API dust. The amine moiety can cause rapid, severe corneal irritation and systemic absorption.
Respiratory Protection N95 / P100 Particulate Respirator99.97% filtration (0.3 µm)Mandatory if handling outside a Ventilated Balance Enclosure (VBE). Mitigates the acute inhalation risk of fine, static-prone powders.
Body Protection FR Chemical-Resistant Lab CoatOSHA 2025 CompliantProtects against static-induced ignition and prevents the lipophilic compound from settling on porous street clothing.

Operational Workflow: Safe Handling & Weighing

The physical properties of 4-Amino-5-chloro-2,3-dihydroinden-1-one make it highly susceptible to triboelectric charging (static buildup). When a spatula is introduced, static repulsion can cause the powder to suddenly aerosolize, breaching the inhalation threshold. This protocol neutralizes that risk.

Step-by-Step Weighing Methodology:

  • Containment Verification: Conduct all open-handling inside a Ventilated Balance Enclosure (VBE) or a certified chemical fume hood. Verify the inward face velocity is between 80–100 feet per minute (fpm). Causality: Velocities below 80 fpm fail to capture heavy particulates, while velocities above 100 fpm create turbulent eddies that blow the powder out of the sash.

  • PPE Donning: Apply the double-glove technique (Nitrile inner, Neoprene outer) and ensure your chemical-resistant lab coat is fully buttoned to the collar.

  • Static Mitigation (Critical): Pass an anti-static ionizing bar over the sealed chemical bottle and the receiving vial for 10 seconds before opening. Causality: Neutralizing the surface charge prevents the powder from "jumping" or clinging to the exterior of the vial.

  • Transfer: Use a grounded, anti-static micro-spatula to transfer the compound into a pre-tared, sealable glass vial.

  • Decontamination: Seal the receiving vial tightly. Before removing the vial from the fume hood, wipe the exterior with a lint-free cloth dampened with 70% Isopropyl Alcohol (IPA). Causality: This ensures no microscopic API dust is transported into the general laboratory environment.

G Start Initiate Weighing Protocol Hood Verify VBE/Fume Hood Face Velocity (80-100 fpm) Start->Hood PPE Don Double Gloves & Chemical-Resistant Coat Hood->PPE Static Apply Static Eliminator to Powder & Spatula PPE->Static Prevents aerosolization Transfer Transfer via Anti-Static Spatula into Sealable Vial Static->Transfer Decon Wipe Vial Exterior (70% IPA) Transfer->Decon Ensures containment End Safe Transfer Complete Decon->End

Figure 1: Safe weighing and containment workflow for halogenated aromatic amines.

Spill Response & Disposal Plan

In the event of a breach, immediate and calculated action is required. Never use a brush or dry paper towel to clean up a spill of 4-Amino-5-chloro-2,3-dihydroinden-1-one. Dry sweeping will immediately aerosolize the intermediate, creating a severe inhalation hazard for the entire laboratory [3].

Step-by-Step Spill Response Methodology:

  • Evacuate and Assess: Step back from the spill, ensure your respirator is secure, and determine if the spill is dry powder or dissolved in an organic solvent.

  • Dust Suppression (For Powders): Gently mist the spilled powder with a compatible wetting agent (e.g., water with a mild surfactant or 70% IPA). Causality: Wetting the powder increases its mass and cohesion, completely eliminating the risk of aerosolization during cleanup.

  • Absorption: Cover the wetted powder or solvent spill with inert absorbent pads or vermiculite. Do not use reactive chemical neutralizers unless specifically validated for chlorinated indanones.

  • Collection: Use a disposable plastic scoop to collect the saturated absorbent. Place it directly into a high-density polyethylene (HDPE) hazardous waste container.

  • Secondary Decontamination: Wash the spill surface with a detergent solution, followed by an IPA wipe to remove any residual lipophilic film.

  • Waste Segregation: Label the container explicitly as "Halogenated Organic Waste - Toxic Aromatic Amine." Do not mix with acidic waste streams, as amines can react exothermically.

Disposal Spill Spill Detected (CAS 164783-50-2) Type State of Matter? Spill->Type Powder Dry Powder Type->Powder Solution In Organic Solvent Type->Solution Wet Mist with Surfactant (Suppress Dust) Powder->Wet Avoid dry sweeping Absorb Apply Vermiculite/ Absorbent Pads Solution->Absorb Wet->Absorb Waste Seal in Halogenated Waste Container Absorb->Waste

Figure 2: Step-by-step spill response and disposal matrix for CAS 164783-50-2.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety and Chemical Hygiene Plan (29 CFR 1910.1450)". Referenced via Northwestern University Research Safety. Available at: [Link]

  • CalPacLab. "OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now". California Pacific Lab. Available at: [Link]

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